SHP2 protein degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H51Cl2N11O8 |
|---|---|
Molecular Weight |
908.8 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C42H51Cl2N11O8/c1-42(10-13-53(14-11-42)33-25-47-37(38(45)49-33)29-5-2-6-30(43)36(29)44)48-24-27-26-54(52-51-27)15-17-61-19-21-63-23-22-62-20-18-60-16-12-46-31-7-3-4-28-35(31)41(59)55(40(28)58)32-8-9-34(56)50-39(32)57/h2-7,25-26,32,46,48H,8-24H2,1H3,(H2,45,49)(H,50,56,57) |
InChI Key |
PVZCLGQITBYVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CN(N=N4)CCOCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SHP2 Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction and is a key regulator of the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling pathways. Its involvement in various cancers has made it a compelling target for therapeutic intervention. Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), has emerged as a promising strategy to overcome the limitations of traditional small molecule inhibitors. This guide provides a detailed overview of the mechanism of action of SHP2 protein degraders, with a focus on PROTACs. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core mechanisms and workflows.
Introduction to SHP2
SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed enzyme that is crucial for normal development and cellular signaling.[1] It consists of two tandem SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the active site of the PTP domain.[1] Upon binding to phosphotyrosine residues of receptor tyrosine kinases (RTKs) or other signaling proteins, SHP2 undergoes a conformational change that relieves this autoinhibition, leading to its activation.[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is associated with developmental disorders like Noonan syndrome and various malignancies.[1]
SHP2 Signaling Pathways
SHP2 is a critical node in multiple signaling cascades that are fundamental to cell proliferation, survival, and differentiation.
RAS/MAPK Pathway
SHP2 is a key positive regulator of the RAS/MAPK pathway.[1] Following growth factor stimulation, SHP2 is recruited to activated RTKs where it dephosphorylates specific residues, leading to the sustained activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK). This sustained signaling is crucial for cell proliferation and is often hyperactivated in cancer.
Mechanisms of SHP2 Degradation
Targeted degradation of SHP2 offers an alternative therapeutic strategy to small-molecule inhibition by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.
PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SHP2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation between SHP2, the PROTAC, and an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)) brings the E3 ligase in close proximity to SHP2.[3][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of SHP2. The resulting polyubiquitinated SHP2 is then recognized and degraded by the 26S proteasome.[3]
Molecular Glue-Mediated Degradation
Molecular glues are small molecules that induce a novel interaction between a target protein and an E3 ligase, leading to the target's degradation.[5] While the concept is well-established for other targets, the development of SHP2-specific molecular glue degraders is an emerging area. Theoretically, a molecular glue could bind to either SHP2 or an E3 ligase, creating a new surface that promotes the formation of a ternary complex, leading to SHP2 ubiquitination and degradation in a manner similar to PROTACs.[5] Allosteric inhibitors of SHP2, which lock the protein in an inactive conformation, are being explored as starting points for the rational design of molecular glue degraders.
Quantitative Data Summary
The efficacy of SHP2 degraders is typically quantified by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability.
| Degrader | E3 Ligase | Cell Line | DC50 (nM) | IC50 (µM) | Reference |
| P9 | VHL | HEK293 | 35.2 ± 1.5 | - | [3] |
| KYSE-520 | ~130 | 0.64 ± 0.13 | [3] | ||
| SHP2-D26 | VHL | KYSE-520 | 6.0 | 0.66 | [3] |
| MV-4-11 | 2.6 | 0.00099 | [3] | ||
| SP4 | CRBN | HeLa | - | Significantly more potent than SHP099 | [6] |
| R1-5C | CRBN | MV4-11 | Low nanomolar | - | [7] |
Detailed Experimental Protocols
Western Blotting for SHP2 Degradation
This protocol is for assessing the dose-dependent degradation of SHP2 in cancer cells following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, HEK293)
-
Complete cell culture medium
-
SHP2 PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SHP2 (e.g., 1:1000 dilution), anti-β-actin (loading control, e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with increasing concentrations of the SHP2 PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize SHP2 levels to the loading control.
Cell Viability (MTT) Assay
This protocol measures the effect of SHP2 degraders on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SHP2 PROTAC of interest
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of the SHP2 PROTAC for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Ubiquitination Assay
This assay confirms that SHP2 degradation is mediated by the ubiquitin-proteasome system.[8]
Materials:
-
Cells expressing HA-tagged ubiquitin and the SHP2 degrader target
-
SHP2 PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation
-
Anti-SHP2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the SHP2 PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a few hours.
-
Cell Lysis: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate SHP2 from the cell lysates using an anti-SHP2 antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated SHP2 species. An increase in the ubiquitinated SHP2 signal in the presence of the PROTAC and MG132 confirms the mechanism.
Conclusion
Targeted degradation of SHP2, primarily through the use of PROTACs, represents a powerful and promising therapeutic strategy for cancers driven by aberrant RAS/MAPK signaling.[9] By hijacking the cell's own protein disposal machinery, SHP2 degraders can achieve potent and sustained elimination of the target protein, offering potential advantages over traditional inhibitors. The continued development and characterization of novel SHP2 degraders, guided by the experimental approaches outlined in this guide, will be crucial for advancing this therapeutic modality into the clinic.
References
- 1. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Unveiling the Biological Targets of SHP2 Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological targets of SHP2 protein degraders, a promising class of therapeutic agents in oncology and other diseases. By leveraging the cell's natural protein disposal machinery, these molecules offer a novel approach to inhibit the function of SHP2, a critical node in multiple signaling pathways. This document details the quantitative effects of leading SHP2 degraders, provides methodologies for their characterization, and visualizes the complex biological processes involved.
Introduction to SHP2 and Targeted Protein Degradation
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating various cellular processes, including proliferation, survival, differentiation, and migration.[1][2] SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[3][4] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers.[3][5]
Targeted protein degradation has emerged as a powerful therapeutic strategy that overcomes some limitations of traditional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] This approach not only ablates the enzymatic activity of the target protein but also its non-enzymatic scaffolding functions.[6]
Quantitative Analysis of SHP2 Protein Degraders
Several potent and selective SHP2 protein degraders have been developed and characterized. This section summarizes the key quantitative data for some of the most prominent examples, providing a basis for comparison of their cellular activities.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Downstream Effect | Reference |
| SHP2-D26 | MV4;11 (Acute Myeloid Leukemia) | 2.6 | >95 | Inhibition of ERK phosphorylation | [5][7] |
| KYSE520 (Esophageal Cancer) | 6.0 | >95 | Inhibition of ERK phosphorylation | [5][7] | |
| P9 | HEK293 (Human Embryonic Kidney) | 35.2 ± 1.5 | >90 (at 6 hours) | - | [2][8] |
| KYSE-520 (Esophageal Squamous Carcinoma) | ~130 | Not specified | Inhibition of pERK1/2 (EC50 ~240 nM) | [9] | |
| R1-5C | MV4;11 (Acute Myeloid Leukemia) | Low nanomolar | Not specified | Suppression of MAPK signaling | [1][3] |
Table 1: Quantitative cellular activity of selected SHP2 protein degraders. DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein. Dmax indicates the maximum percentage of protein degradation observed.
Signaling Pathways Modulated by SHP2 Degradation
The primary biological consequence of SHP2 degradation is the disruption of signaling pathways that are dependent on its function. The most well-documented of these is the RAS-MAPK pathway.
Figure 1: Simplified SHP2 Signaling Pathway. SHP2 is recruited to activated RTKs via adaptor proteins like Gab1 and promotes the full activation of the RAS-MAPK cascade, leading to cell proliferation and survival.
By degrading SHP2, these molecules effectively sever a key link in this chain, leading to the downregulation of downstream effectors like phosphorylated ERK (p-ERK).[7] This mechanism underlies the potent anti-proliferative effects observed in cancer cell lines dependent on this pathway.
Mechanism of Action of SHP2 Protein Degraders
SHP2 protein degraders, typically designed as PROTACs, function by inducing the formation of a ternary complex between SHP2, the degrader molecule, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Figure 2: Mechanism of Action of a SHP2 PROTAC. The degrader brings SHP2 and an E3 ligase into proximity, leading to SHP2 ubiquitination and subsequent proteasomal degradation.
This induced proximity facilitates the transfer of ubiquitin molecules to SHP2, marking it for recognition and degradation by the 26S proteasome.[10] The degrader molecule is then released and can engage in further catalytic cycles of SHP2 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological targets and effects of SHP2 protein degraders.
Western Blotting for SHP2 Degradation
Objective: To quantify the extent of SHP2 protein degradation in cells treated with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SHP2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SHP2 degrader or DMSO as a vehicle control for the desired time period (e.g., 16-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the SHP2 signal to the loading control to determine the percentage of degradation.
Quantitative Proteomics for Selectivity Profiling
Objective: To assess the selectivity of the SHP2 degrader across the entire proteome.
Materials:
-
Cell culture reagents
-
SHP2 degrader and DMSO
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT, iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)
-
Label-free quantification (LFQ) or tandem mass tag (TMT) reagents
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Protocol:
-
Culture cells and treat with the SHP2 degrader or DMSO in biological replicates.
-
Harvest and lyse the cells in a buffer compatible with mass spectrometry.
-
Reduce and alkylate the proteins, followed by in-solution digestion with trypsin.
-
(Optional, for TMT) Label the resulting peptides with TMT reagents.
-
Clean up the peptides using SPE.
-
Analyze the peptides by LC-MS/MS.
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated upon degrader treatment.
-
Visualize the data using volcano plots to highlight selective degradation of SHP2.
Cell Viability Assay
Objective: To determine the effect of SHP2 degradation on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
SHP2 degrader
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the SHP2 degrader.
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental and Analytical Workflow
The characterization of a novel SHP2 protein degrader involves a multi-step process, from initial screening to in-depth mechanistic studies.
Figure 3: Experimental Workflow for SHP2 Degrader Characterization. A logical progression of experiments from initial synthesis and biochemical validation to in-depth cellular and in vivo studies.
Conclusion
SHP2 protein degraders represent a promising therapeutic modality for cancers and other diseases driven by aberrant SHP2 signaling. Their ability to induce the selective degradation of SHP2 offers potential advantages over traditional inhibitors. This guide has provided a comprehensive overview of the biological targets of these molecules, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. As research in this field continues to advance, the methodologies and understanding presented here will serve as a valuable resource for scientists and researchers dedicated to the development of this novel class of therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. licensing.prf.org [licensing.prf.org]
- 3. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
The Role of SHP2 in Cancer Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node and a compelling therapeutic target in oncology.[1] Unlike most phosphatases which act as tumor suppressors, SHP2 primarily functions as a proto-oncogene, playing a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] It is a key activator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[3] Furthermore, SHP2 is implicated in other oncogenic pathways, including the PI3K-AKT and JAK-STAT pathways, and plays a crucial role in immune modulation by acting downstream of immune checkpoint receptors like PD-1.[4][5][6] This guide provides an in-depth overview of SHP2's mechanism, its function in key cancer signaling networks, its role as a drug target, and the experimental protocols used to investigate its activity.
SHP2 Structure and Mechanism of Action
SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[7][8] In its basal, inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, creating an auto-inhibited conformation.[9][10]
Activation is a multi-step process:
-
Recruitment: Upon stimulation by growth factors or cytokines, RTKs become auto-phosphorylated, creating docking sites for the SH2 domains of SHP2.[6]
-
Conformational Change: The binding of the SH2 domains to phosphotyrosine (pY) motifs on activated receptors or scaffold proteins (like GAB1/2) releases the N-SH2 domain from the PTP catalytic cleft.[9]
-
Catalytic Activity: This conformational change exposes the active site, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling.[9][11]
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, particularly juvenile myelomonocytic leukemia (JMML).[7][12] These mutations often occur at the interface between the N-SH2 and PTP domains, destabilizing the auto-inhibited conformation and leading to constitutive activation.[6][13]
Core Signaling Pathways Involving SHP2
SHP2 is a central hub that regulates multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]
The RAS-MAPK Pathway
SHP2 is a critical positive regulator of the RAS-MAPK pathway, which is essential for cell proliferation.[3] Downstream of RTKs (e.g., EGFR, FGFR, PDGFR), SHP2 is recruited to phosphorylated scaffold proteins like GAB1.[7] Activated SHP2 is thought to dephosphorylate specific sites on scaffolding proteins or RAS GAPs (GTPase Activating Proteins), which promotes the recruitment of the Grb2-SOS1 complex.[7] This facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[7][3]
The PI3K-AKT Pathway
The role of SHP2 in the PI3K-AKT pathway is context-dependent.[8] In many cases, SHP2 promotes PI3K/AKT signaling. By binding to scaffold proteins like GAB1 or IRS1, SHP2 can facilitate the recruitment of the p85 regulatory subunit of PI3K, leading to AKT activation.[2][14] This pathway is vital for cell survival and growth. For instance, in breast cancer cells, SHP2 has been shown to regulate Cyclin D1 stability through the PI3K/AKT/GSK3β signaling pathway, thereby promoting proliferation.[2]
The JAK-STAT Pathway
SHP2 can also act as a negative regulator of signaling. In the JAK-STAT pathway, which is activated by cytokines, SHP2 can dephosphorylate and inactivate JAK kinases or STAT transcription factors (e.g., STAT3), thereby attenuating the signal.[7] However, this role can be complex, as sustained ERK activation by SHP2 can indirectly influence STAT signaling.
Immune Checkpoint Signaling (PD-1)
In the tumor microenvironment, SHP2 plays a critical immunosuppressive role. It is a key downstream phosphatase for the immune checkpoint receptor PD-1 on T cells.[4][6] Upon binding of PD-L1 (on tumor cells) to PD-1, SHP2 is recruited to the phosphorylated ITIM and ITSM motifs of the PD-1 cytoplasmic tail.[6] Activated SHP2 then dephosphorylates and inactivates proximal T-cell receptor (TCR) signaling components, such as CD28 and ZAP70, suppressing T-cell activation, proliferation, and cytotoxic function.[4][6] This makes SHP2 inhibition a promising strategy to enhance anti-tumor immunity.[15]
SHP2 as a Therapeutic Target in Cancer
The central role of SHP2 in driving oncogenic signaling and suppressing anti-tumor immunity makes it an attractive target for cancer therapy.[1][15] Inhibition of SHP2 can directly block tumor cell proliferation and can also remodel the tumor microenvironment to be more responsive to immunotherapy.[4][16] Early attempts to develop active-site inhibitors were hampered by poor selectivity against other phosphatases. The breakthrough came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in its inactive conformation.[][18]
Quantitative Data: SHP2 Inhibitors
Several allosteric SHP2 inhibitors are now in clinical development, often in combination with other targeted agents (like MEK or KRAS inhibitors) or immunotherapy.[5][19][20]
| Inhibitor | Type | Reported IC50 | Key Clinical Trials (Identifier) | Developer/Sponsor |
| TNO155 | Allosteric | 11 nM[] | NCT03114319, NCT04294160 | Novartis |
| RMC-4630 | Allosteric | - | NCT03634982 | Revolution Medicines / Sanofi |
| JAB-3312 | Allosteric | - | Phase III in combination with glecirasib[19] | Jacobio |
| SHP099 | Allosteric | 71 nM | Preclinical/Tool Compound | Novartis |
| IACS-13909 | Allosteric | 15.7 nM[] | Preclinical | MD Anderson |
| BBP-398 | Allosteric | - | NCT04528836 | BridgeBio Pharma |
| PF-07284892 | Allosteric | - | NCT04699188[21] | Pfizer |
Table 1: Selected SHP2 inhibitors in development. IC50 values can vary based on assay conditions.
Role of SHP2 in Various Cancers
SHP2 is overexpressed or hyperactivated in a wide range of solid tumors and hematologic malignancies.[7][4][6]
| Cancer Type | SHP2 Expression/Mutation Status | Key Signaling Impact |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed; mediates resistance to EGFR and KRAS inhibitors.[5][12] | Sustained RAS-MAPK activation.[8] |
| Breast Cancer | Overexpressed, particularly in TNBC and HER2+ subtypes.[2][22] | Promotes proliferation, invasion, and resistance via MAPK and PI3K/AKT pathways.[22][23] |
| Leukemia (e.g., JMML, AML) | Activating PTPN11 mutations are common.[7][12] | Constitutive activation of RAS-MAPK and other pathways. |
| Colorectal Cancer (CRC) | Required for full MEK/ERK activation in KRAS-mutant CRC.[22] | Sustained MAPK signaling.[22] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Overexpressed; correlates with lymph node metastasis.[7][22] | Promotes invasion and metastasis.[8] |
| Glioblastoma | Hyperactivated.[4][6] | Drives cell proliferation.[7] |
Table 2: Summary of SHP2's role in selected cancers.
Key Experimental Protocols
Investigating the function of SHP2 requires a variety of biochemical and cell-based assays.
Co-Immunoprecipitation (Co-IP) for Interaction Studies
Co-IP is used to identify and validate protein-protein interactions with SHP2 in a cellular context.[24] The protocol involves lysing cells to preserve protein complexes, using a SHP2-specific antibody to "pull down" SHP2 and its binding partners, and then analyzing the pulled-down proteins by Western blot.[25][26]
Detailed Methodology:
-
Cell Lysate Preparation: Culture and treat cells as required. Wash with cold PBS and lyse in a cold, non-denaturing lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).[24]
-
Pre-Clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with control IgG and Protein A/G beads for 1 hour to minimize non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody against SHP2. Incubate for several hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic or agarose beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove unbound proteins.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against SHP2 (as a positive control) and the suspected interacting protein.[27]
SHP2 Phosphatase Activity Assay
This assay measures the catalytic activity of SHP2 by detecting the dephosphorylation of a substrate. A common method uses a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.[28][29][30]
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT).[30] Prepare solutions of recombinant full-length SHP2, a SHP2-activating peptide (a dually phosphorylated peptide surrogate), the fluorogenic substrate DiFMUP, and test inhibitors at various concentrations.[30][31]
-
Enzyme Activation: In a microplate well, pre-incubate the SHP2 enzyme with the activating peptide for ~20 minutes to relieve auto-inhibition.[30]
-
Inhibitor Incubation: Add the test compound (or vehicle control) to the activated enzyme and incubate for a defined period (e.g., 15-30 minutes).
-
Reaction Initiation: Add DiFMUP to all wells to start the phosphatase reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation ~360 nm, Emission ~460 nm) over time using a microplate reader.
-
Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to calculate the IC50 value.[32]
Western Blotting for Pathway Analysis
Western blotting is essential for assessing the downstream consequences of SHP2 activity or inhibition. It can be used to measure the phosphorylation status of key pathway components.
-
Protocol: Standard Western blotting protocols are used. After cell lysis and protein quantification, proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies.
-
Key Antibodies for SHP2 Research:
-
p-ERK1/2 (Thr202/Tyr204): To measure MAPK pathway activation. A decrease in p-ERK upon SHP2 inhibition is a key indicator of target engagement.[7]
-
p-AKT (Ser473): To measure PI3K/AKT pathway activation.[2]
-
Total SHP2, ERK, AKT: As loading controls to ensure observed changes are due to phosphorylation status, not protein levels.
-
X-ray Crystallography for Structural Analysis
X-ray crystallography has been indispensable for understanding SHP2's structure, its auto-inhibitory mechanism, and how allosteric inhibitors bind and stabilize the inactive conformation.[9][18]
-
Protocol: This highly specialized technique involves expressing and purifying high-quality SHP2 protein (alone or in complex with an inhibitor), growing protein crystals, and then analyzing the X-ray diffraction pattern from the crystals to determine the three-dimensional atomic structure.[33]
Conclusion
SHP2 is a multifaceted signaling protein that sits at the convergence of numerous pathways critical for cancer development and progression.[5] Its role as a positive regulator of the oncogenic RAS-MAPK pathway and as a key component of the immunosuppressive PD-1 checkpoint axis firmly establishes it as a high-value therapeutic target.[34][15] The development of potent and selective allosteric inhibitors has opened a new chapter in targeting this previously challenging phosphatase.[19] Ongoing clinical trials, particularly those exploring combinations with other targeted therapies and immunotherapies, will be crucial in defining the ultimate role of SHP2 inhibition in the landscape of cancer treatment.[19] The experimental protocols detailed herein form the foundation for the continued investigation of SHP2 biology and the development of next-generation therapeutics.
References
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of Shp2 in cancer - ProQuest [proquest.com]
- 9. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 13. news-medical.net [news-medical.net]
- 14. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallographic landscape of SHP2 provides molecular insights for SHP2 targeted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. irbm.com [irbm.com]
- 20. researchgate.net [researchgate.net]
- 21. Facebook [cancer.gov]
- 22. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 25. Co-immunoprecipitation Assay for Studying Functional Interactions Between Receptors and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. reactionbiology.com [reactionbiology.com]
- 32. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 33. Structure Determination of SH2-Phosphopeptide Complexes by X-Ray Crystallography: The Example of p120RasGAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
SHP2 as a Therapeutic Target in Oncology: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a compelling target for cancer therapy. This non-receptor protein tyrosine phosphatase is a key downstream effector of multiple receptor tyrosine kinases (RTKs), integrating signals that drive proliferation, survival, and differentiation primarily through the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Gain-of-function mutations and overexpression of SHP2 are implicated in various malignancies and contribute to resistance against conventional and targeted therapies.[4][5] Once deemed "undruggable," the development of novel allosteric inhibitors has brought SHP2 to the forefront of oncology drug development. This guide provides an in-depth overview of SHP2's role in cancer, summarizes preclinical and clinical data for leading inhibitors, details key experimental protocols for its study, and visualizes the complex signaling networks it governs.
The Central Role of SHP2 in Oncogenic Signaling
SHP2 is ubiquitously expressed and consists of two N-terminal SH2 domains (N-SH2, C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4] In its basal, inactive state, the N-SH2 domain blocks the active site of the PTP domain, creating an auto-inhibited conformation.[6]
Upon activation of RTKs by growth factors, SHP2 is recruited to the plasma membrane via binding of its SH2 domains to specific phosphotyrosine (pY) residues on the receptors or on scaffolding adapter proteins like Gab1/2 and IRS.[6][7][8] This interaction induces a conformational change, relieving the auto-inhibition and activating SHP2's phosphatase activity.[6]
Contrary to the typical tumor-suppressive role of phosphatases, SHP2 functions predominantly as a positive signaling transducer. Its primary role is to promote and sustain the activation of the RAS-MAPK cascade.[1][9][10] It achieves this through several mechanisms:
-
Dephosphorylation of RAS GAPs: SHP2 can dephosphorylate and inactivate GTPase-activating proteins (GAPs), which are negative regulators that promote the inactivation of RAS.[11][12]
-
Dephosphorylation of Sprouty: It dephosphorylates and inactivates Sprouty (SPRY) proteins, which are inhibitors of RAS/MAPK signaling.[13][14]
-
Promoting SOS1 Recruitment: SHP2 is essential for the recruitment of the Grb2-SOS1 complex to scaffolding proteins, which facilitates the exchange of GDP for GTP on RAS, leading to its activation.[11][15]
Beyond the RAS-MAPK pathway, SHP2 has complex, context-dependent roles in other major signaling networks, including the PI3K-AKT and JAK-STAT pathways.[2][16][17] For instance, it can negatively regulate PI3K activation in response to EGF by dephosphorylating p85 binding sites on the adapter Gab1.[7][18] Conversely, in other contexts, it is required for full PI3K/AKT activation.[19] Similarly, SHP2 can both enhance and inhibit JAK-STAT signaling.[1][20][21]
Somatic gain-of-function mutations in PTPN11 are found in a variety of cancers, most notably in 35% of juvenile myelomonocytic leukemia (JMML) cases, but also at lower frequencies in solid tumors such as lung cancer, neuroblastoma, and melanoma.[5][22][23] More significantly, wild-type SHP2 is a critical enabler for cancers driven by mutations in upstream RTKs or in KRAS itself, making it a target with broad therapeutic potential.[3]
Signaling Pathways and Regulatory Mechanisms
The signaling network governed by SHP2 is central to the transmission of proliferative signals from the cell surface to the nucleus. The diagram below illustrates the canonical RAS-MAPK pathway and highlights the critical positive regulatory role of SHP2.
Pharmacological Inhibition of SHP2
The discovery of an allosteric binding pocket at the interface of the N-SH2, C-SH2, and PTP domains represented a breakthrough in targeting SHP2.[13] Allosteric inhibitors do not compete with substrates at the catalytic site; instead, they bind to this pocket and lock SHP2 in its auto-inhibited conformation, preventing its activation.[3] This mechanism provides high specificity and avoids the off-target effects common with traditional active-site phosphatase inhibitors.
Preclinical and Clinical Landscape of SHP2 Inhibitors
Several allosteric SHP2 inhibitors have advanced into clinical trials, both as monotherapies and in combination with other targeted agents, particularly those targeting the MAPK pathway (e.g., MEK or KRAS G12C inhibitors). The rationale for combination therapy is to overcome adaptive resistance, where inhibition of one node in the pathway leads to feedback reactivation of upstream components, a process often mediated by SHP2.[24][25]
Table 1: Selected SHP2 Inhibitors in Clinical Development
| Inhibitor | Developer | Selected Preclinical Data (IC50) | Phase of Development | Target Indications |
| TNO155 | Novartis | 37 nM (Enzymatic) | Phase I/II | KRAS G12C-mutant solid tumors, NSCLC, CRC |
| RMC-4630 | Revolution Medicines | 71 nM (Enzymatic) | Phase I/II | KRAS-mutant solid tumors (NSCLC, Pancreatic) |
| JAB-3312 | Jacobio | 16 nM (Enzymatic) | Phase I/II | Solid tumors with RAS mutations, NSCLC |
| RLY-1971 | Relay Therapeutics | ~200 nM (Enzymatic) | Phase I | Advanced solid tumors |
| SHP099 | Novartis (Preclinical) | 71 nM (Enzymatic) | Preclinical | Foundational tool compound for research |
Note: IC50 values are context-dependent and can vary between different assay conditions. Data is compiled from publicly available scientific literature and company presentations.
Table 2: Summary of Preclinical Efficacy in Xenograft Models
| Cancer Model | Inhibitor | Dosing Regimen (Ex.) | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H358 (KRAS G12C) | SHP099 | 100 mg/kg, QD | >90% | Chen et al., 2016 |
| KYSE-520 (RTK-driven) | TNO155 | 30 mg/kg, BID | ~85% | LaMarche et al., 2020 |
| MIA PaCa-2 (KRAS G12C) | RMC-4630 | 25 mg/kg, on/off | >100% (Regression) | Nichols et al., 2018 |
Key Experimental Protocols
Evaluating the efficacy and mechanism of action of SHP2 inhibitors requires a suite of biochemical and cell-based assays.
SHP2 Phosphatase Activity Assay (DiFMUP-based)
This biochemical assay measures the enzymatic activity of recombinant SHP2 in the presence of an inhibitor.
Principle: The substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is non-fluorescent. Upon dephosphorylation by SHP2, it becomes highly fluorescent. The rate of fluorescence increase is proportional to SHP2 activity.
Methodology:
-
Reagents: Recombinant human SHP2 protein, DiFMUP substrate, assay buffer (e.g., 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA, pH 7.2), test compounds (inhibitors).
-
Procedure: a. Prepare serial dilutions of the SHP2 inhibitor in DMSO and then dilute into assay buffer. b. In a 384-well microplate, add 5 µL of the diluted inhibitor solution. c. Add 10 µL of recombinant SHP2 enzyme solution (e.g., final concentration 0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of DiFMUP substrate (e.g., final concentration 100 µM). e. Immediately measure fluorescence (Excitation: 355 nm, Emission: 460 nm) in kinetic mode at 37°C for 15-30 minutes.
-
Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Downstream Pathway Modulation (p-ERK)
This cell-based assay determines if the inhibitor can block SHP2-mediated signaling within cancer cells.
Principle: Active SHP2 leads to the phosphorylation of ERK (p-ERK). An effective SHP2 inhibitor will reduce the levels of p-ERK in cells stimulated with a growth factor.
Methodology:
-
Cell Culture: Plate cancer cells dependent on SHP2 signaling (e.g., KYSE-520 esophageal cancer cells) and grow to 80-90% confluency.
-
Serum Starvation & Treatment: a. Serum-starve the cells for 4-24 hours to reduce baseline pathway activation. b. Pre-treat cells with various concentrations of the SHP2 inhibitor for 1-2 hours. c. Stimulate the cells with a relevant growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.
-
Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: a. Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane. b. Block the membrane (e.g., 5% BSA in TBST) and incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A reduction in the ratio of p-ERK to total ERK indicates effective pathway inhibition.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effect of SHP2 inhibitors on cancer cell lines.
Principle: The CellTiter-Glo® reagent quantifies ATP, an indicator of metabolically active, viable cells. The amount of luminescence is directly proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the SHP2 inhibitor. Include vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-120 hours in a humidified incubator at 37°C, 5% CO2.
-
Lysis and Signal Detection: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the reagent to each well (volume equal to the culture medium volume). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against inhibitor concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Research and Development Workflow
The discovery and development of a SHP2 inhibitor follows a structured pipeline from initial screening to clinical evaluation.
Conclusion and Future Directions
SHP2 is a validated, high-value target in oncology. The development of allosteric inhibitors has provided a powerful new tool to combat cancers driven by aberrant RTK and RAS signaling. Current research focuses on optimizing the therapeutic window of these inhibitors and identifying the most effective combination strategies. Key future directions include:
-
Biomarker Discovery: Identifying patient populations most likely to respond to SHP2 inhibition, beyond KRAS mutation status.
-
Overcoming Resistance: Understanding and circumventing mechanisms of acquired resistance to SHP2 inhibitors.
-
Immuno-Oncology Combinations: Leveraging the role of SHP2 in immune cells (e.g., as a mediator of PD-1 signaling) by combining SHP2 inhibitors with checkpoint blockades to dually target tumor cells and enhance anti-tumor immunity.[1][23]
The continued exploration of SHP2 biology and the clinical maturation of its inhibitors hold immense promise for expanding the arsenal of targeted therapies available to cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Specific Regulation of Phosphatidylinositol 3′-Kinase Activation by the Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Receptor-specific regulation of phosphatidylinositol 3'-kinase activation by the protein tyrosine phosphatase Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]
- 20. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? [frontiersin.org]
- 23. A pan-cancer analysis confirms PTPN11’s potential as a prognostic and immunological biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to SHP2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: SHP2, a Pivotal Node in Oncogenic Signaling and a Prime Target for Degradation
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation, differentiation, and survival.[1][2] It is a crucial component of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3] SHP2 acts as a positive regulator downstream of various receptor tyrosine kinases (RTKs).[4] Upon RTK activation, SHP2 is recruited to phosphorylated signaling complexes, where it dephosphorylates specific substrates, ultimately leading to the sustained activation of the RAS/MAPK cascade.[4][5]
Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are also found in various malignancies, including juvenile myelomonocytic leukemia, non-small cell lung cancer, and breast cancer.[4][6] This has established SHP2 as a compelling target for cancer therapy. While allosteric inhibitors of SHP2 have shown promise and are in clinical trials, the emergence of resistance mechanisms necessitates alternative therapeutic strategies.[4]
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful new modality in drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[7] A PROTAC consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[8] This event-driven catalysis allows for the degradation of target proteins at sub-stoichiometric concentrations.
This technical guide provides a comprehensive overview of the development and characterization of SHP2 PROTACs, offering a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.
The Mechanism of Action of SHP2 PROTACs
SHP2 PROTACs induce the degradation of the SHP2 protein through the formation of a ternary complex between SHP2, the PROTAC molecule, and an E3 ubiquitin ligase. This process can be broken down into the following key steps:
-
Binding to SHP2 and E3 Ligase: The SHP2 PROTAC, due to its bifunctional nature, simultaneously binds to the SHP2 protein (via its warhead) and an E3 ligase (via its E3 ligase ligand).
-
Ternary Complex Formation: The binding of both proteins by the PROTAC brings them into close proximity, facilitating the formation of a stable ternary complex (SHP2-PROTAC-E3 ligase).
-
Ubiquitination of SHP2: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the SHP2 protein.
-
Proteasomal Degradation: The polyubiquitinated SHP2 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
Recycling of the PROTAC: After inducing the degradation of a SHP2 molecule, the PROTAC is released and can engage in another cycle of binding and degradation, acting as a catalyst.
This mechanism of action offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with inhibitors and the ability to target non-enzymatic functions of the protein.
References
- 1. SHP2 PROTAC R1-5C | Probechem Biochemicals [probechem.com]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. SHP2 PROTAC R1-5C Datasheet DC Chemicals [dcchemicals.com]
- 5. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Unveiling the Molecular Architecture and Mechanism of SHP2 Protein Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental characterization of SHP2 protein degrader-1, a potent therapeutic agent in cancer research. The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated drug target in oncology.[1][2][3] This document outlines the core attributes of a specific SHP2 degrader, identified by its chemical formula and CAS number, and contextualizes it with data from other notable SHP2 degraders.
Chemical Identity and Structure
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the SHP2 protein.[4][5] The specific molecule detailed here is identified by the Chemical Abstracts Service (CAS) number 2624181-69-5 and possesses the molecular formula C42H51Cl2N11O8, corresponding to a molecular weight of 908.83 g/mol .[6]
PROTACs are heterobifunctional molecules that typically consist of three key components: a ligand that binds to the target protein (in this case, an allosteric inhibitor of SHP2), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][4] In the case of many developed SHP2 degraders, the SHP2-binding ligand is often derived from known allosteric inhibitors like SHP099 or RMC-4550.[1][7] The E3 ligase ligand is frequently a derivative of thalidomide or pomalidomide, which recruits the Cereblon (CRBN) E3 ligase, or a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[1][4][8]
Below is a generalized DOT script illustrating the fundamental architecture of a SHP2 PROTAC.
Caption: Generalized structure of a SHP2 PROTAC molecule.
Mechanism of Action: Targeted Protein Degradation
This compound operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the SHP2 protein. The degrader first forms a ternary complex between the SHP2 protein and an E3 ubiquitin ligase (such as CRBN or VHL).[2][4][9] This proximity induces the E3 ligase to polyubiquitinate the SHP2 protein. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the SHP2 protein.[2][9] This catalytic process allows a single molecule of the degrader to induce the degradation of multiple SHP2 protein molecules.
The following diagram illustrates the catalytic cycle of SHP2 degradation mediated by a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry strategies for the development of protein tyrosine phosphatase SHP2 inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2624181-69-5|DC Chemicals [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Drugging Protein Tyrosine Phosphatases through Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of SHP2 Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, proliferation, and differentiation.[1][2] It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Dysregulation of SHP2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling target for anti-cancer therapy.[2][5]
Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), has emerged as a promising therapeutic modality to overcome the limitations of traditional small molecule inhibitors.[3] SHP2 protein degraders are designed to hijack the cell's ubiquitin-proteasome system to induce the selective degradation of the SHP2 protein, thereby blocking its oncogenic signaling. This guide provides an in-depth overview of the in vivo efficacy of SHP2 protein degraders, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative In Vivo Efficacy of SHP2 Degraders
The following tables summarize the key in vivo efficacy data for notable SHP2 protein degraders from preclinical studies.
Table 1: In Vivo Anti-Tumor Efficacy of SHP2 Degrader P9 in a Xenograft Model[1][6]
| Parameter | Value |
| Degrader | P9 |
| Cancer Model | KYSE-520 human esophageal squamous cell carcinoma xenograft in nude mice |
| Dosing Regimen | 25 mg/kg or 50 mg/kg, daily intraperitoneal (IP) injection for 18 days |
| Tumor Growth Inhibition | Dose-dependent decrease in tumor burden. Nearly complete tumor regression at 50 mg/kg. |
| Tolerability | Well-tolerated at both doses with no significant change in animal weight. |
Table 2: Pharmacokinetic Profile of SHP2 Degrader P9 in Mice[1]
| Dose | Cmax (µM) | Half-life (t½) (h) |
| 25 mg/kg (IP) | 1.2 ± 0.1 | 3.7 ± 0.7 |
| 50 mg/kg (IP) | 2.5 ± 0.2 | 3.0 ± 0.5 |
Table 3: In Vivo Pharmacodynamic Effects of SHP2 Degrader P9 in Tumor Tissue[1]
| Biomarker | Reduction Level (at 50 mg/kg) |
| SHP2 Protein | Reduced to 34 ± 18% of the control group |
| Phospho-ERK1/2 (pERK1/2) | Reduced to 24 ± 12% of the control group |
Table 4: In Vivo Efficacy of Other Reported SHP2 PROTACs
| Degrader | Cancer Model | Efficacy Summary |
| D26 | Xenograft mouse model | Modest anti-cancer activity with <20% tumor growth inhibition as a single agent.[1] |
| ZB-S-29 | - | Primarily characterized in vitro; in vivo data not extensively reported in the provided context. |
| SP4 | - | Primarily characterized in vitro; in vivo data not extensively reported in the provided context.[5] |
| R1-5C | - | Primarily characterized in vitro; in vivo data not extensively reported in the provided context.[6] |
Key Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to SHP2 function and the mechanism of action of SHP2 degraders.
Caption: SHP2 activation downstream of RTKs leading to RAS-MAPK pathway activation.
Caption: Mechanism of action of a SHP2 PROTAC leading to protein degradation.
Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.
In Vivo Xenograft Model for SHP2 Degrader P9 Efficacy[1]
-
Cell Line: KYSE-520 (human esophageal squamous cell carcinoma).
-
Animal Model: Nude mice.
-
Tumor Implantation: 3 x 10^6 KYSE-520 cells were suspended in phosphate-buffered saline (PBS) and subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Treatment was initiated when the tumor volume reached approximately 200 mm³.
-
Dosing:
-
Vehicle Control: Administered daily via intraperitoneal (IP) injection.
-
P9: Administered daily at 25 mg/kg or 50 mg/kg via IP injection.
-
-
Study Duration: 18 days of treatment.
-
Efficacy Assessment:
-
Tumor volume was measured serially using calipers and calculated using the formula: V = (Width² x Length) / 2.
-
Animal body weight was monitored as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors were harvested.
-
Whole tumor homogenates were prepared for Western blot analysis to determine the protein levels of SHP2 and phosphorylated ERK1/2 (pERK1/2).
-
Pharmacokinetic (PK) Analysis of SHP2 Degrader P9[1]
-
Animal Model: Mice.
-
Dosing: A single IP injection of P9 at 25 mg/kg or 50 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-injection. Plasma was separated by centrifugation.
-
Analytical Method: The concentration of P9 in plasma was quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Parameters Determined:
-
Cmax: Maximum plasma concentration.
-
t½: Half-life.
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of a SHP2 protein degrader.
Caption: Standard workflow for preclinical in vivo evaluation of SHP2 degraders.
Conclusion
The development of SHP2 protein degraders represents a promising avenue for the treatment of cancers driven by aberrant SHP2 signaling. The in vivo data for degraders like P9 demonstrates their potential to achieve robust tumor regression through effective degradation of the SHP2 protein and subsequent inhibition of the MAPK pathway.[1][7] The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the design and execution of preclinical studies to further evaluate and optimize this class of targeted therapeutics. Future work will likely focus on improving the in vivo efficacy and pharmacokinetic properties of SHP2 degraders and exploring their potential in combination therapies.
References
- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
SHP2 Protein Degrader-1: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1] Dysregulation of SHP2 activity, often through activating mutations, is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[1] While small molecule inhibitors of SHP2 have shown promise, the development of resistance is a clinical challenge.[1] A novel and promising therapeutic strategy is the targeted degradation of the SHP2 protein using Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides an in-depth overview of SHP2 protein degrader-1, a representative PROTAC designed to induce the degradation of SHP2. We will explore its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for its characterization.
Introduction to SHP2 in Cancer
SHP2 is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[2] Upon growth factor binding, SHP2 is recruited to phosphorylated receptors or adaptor proteins, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK signaling cascade.[2] This pathway is frequently hyperactivated in cancer, driving tumor cell proliferation, survival, and differentiation.[1] Furthermore, SHP2 has been implicated in immune evasion through its involvement in the PD-1/PD-L1 checkpoint pathway.[1] Given its multifaceted role in both tumor cell-intrinsic and -extrinsic processes, targeting SHP2 is an attractive strategy for cancer therapy.
This compound: Mechanism of Action
This compound is a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal system to eliminate the SHP2 protein. It consists of three key components:
-
A high-affinity ligand that specifically binds to the SHP2 protein.
-
An E3 ubiquitin ligase-recruiting ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1]
-
A chemical linker that connects the two ligands.
The degrader facilitates the formation of a ternary complex between SHP2 and an E3 ubiquitin ligase, leading to the polyubiquitination of SHP2.[1] This "kiss of death" marks the SHP2 protein for recognition and subsequent degradation by the 26S proteasome.[1] This event-driven, catalytic mechanism allows a single degrader molecule to induce the degradation of multiple SHP2 proteins, potentially leading to a more profound and sustained pathway inhibition compared to traditional inhibitors.
Preclinical Data Summary
A number of SHP2 PROTAC degraders have been developed and characterized in preclinical studies. Below is a summary of the quantitative data for representative molecules.
| Degrader | Target E3 Ligase | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| P9 | VHL | HEK293 | 35.2 ± 1.5 | - | |
| KYSE-520 | ~130 | 640 ± 130 | [1] | ||
| SHP2-D26 | VHL | KYSE-520 | 6.0 | 660 | [3][4] |
| MV-4-11 | 2.6 | 0.99 | [3][4] | ||
| Unnamed | Cereblon (Pomalidomide-based) | Leukemic cells | low nanomolar | - | |
| Compound 5 | Not Specified | NCI-H358 | sub-nanomolar | single-digit nanomolar | [5] |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell growth.
Key Signaling Pathway Involvement
SHP2 is a critical upstream regulator of the RAS-ERK pathway. Degradation of SHP2 is expected to lead to a reduction in the phosphorylation of ERK1/2 (pERK1/2), a key downstream effector of the pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize SHP2 protein degraders.
Western Blotting for SHP2 Degradation and Pathway Modulation
This protocol is for assessing the levels of SHP2 and phosphorylated ERK1/2 in cancer cells following treatment with a SHP2 degrader.
Materials:
-
Cancer cell lines (e.g., KYSE-520, MV-4-11)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-SHP2
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of SHP2 degrader-1 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16 hours). Include a DMSO-only control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SHP2 and pERK1/2 signals to the loading control (β-actin or GAPDH).
-
Calculate the percentage of SHP2 degradation and pERK1/2 inhibition relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of SHP2 degrader-1 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of SHP2 degrader-1 for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a SHP2 degrader in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line (e.g., NCI-H358)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the SHP2 degrader or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, once-weekly) and route (e.g., intraperitoneal, intravenous).
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and optionally process them for pharmacodynamic analysis (e.g., Western blotting for SHP2 and pERK1/2).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Conclusion
SHP2 protein degraders represent a promising new therapeutic modality for the treatment of cancers driven by aberrant RAS-MAPK signaling. By harnessing the cell's ubiquitin-proteasome system, these molecules can achieve potent and sustained elimination of the SHP2 protein, offering potential advantages over traditional small molecule inhibitors. The preclinical data for several SHP2 degraders demonstrate their ability to induce robust SHP2 degradation, inhibit downstream signaling, and suppress tumor growth in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel SHP2-targeting PROTACs, which will be crucial for their continued development and potential translation to the clinic.
References
- 1. broadpharm.com [broadpharm.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Development of Novel SHP2 PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] Its involvement in cell growth, proliferation, and differentiation has made it a key target in oncology. Traditional approaches to targeting SHP2 have focused on the development of small molecule inhibitors. However, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[3] This guide provides a comprehensive overview of the development of novel SHP2 PROTACs, including quantitative data on key compounds, detailed experimental protocols, and visualizations of the underlying biological processes.
Core Concepts: The PROTAC Approach to Targeting SHP2
PROTACs function by simultaneously binding to the target protein (SHP2) and an E3 ubiquitin ligase, thereby forming a ternary complex.[3] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often resulting in a more profound and sustained pharmacological effect compared to traditional inhibitors.[4]
Quantitative Data on Novel SHP2 PROTACs
The following table summarizes the in vitro degradation and anti-proliferative activities of several recently developed SHP2 PROTACs.
| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| SHP2-D26 | SHP099 derivative | VHL | KYSE520 | 6.0 | >95 | 660 | [5][6][7] |
| MV4;11 | 2.6 | >95 | 0.99 | [5][6][7] | |||
| ZB-S-29 | TNO155 derivative | CRBN | MV4;11 | 6.02 | N/A | N/A | [8][9] |
| R1-5C | RMC-4550 | CRBN | MV4;11 | low nM | N/A | N/A | [3][10][11] |
| P9 | Allosteric Inhibitor | VHL | HEK293 | 35.2 ± 1.5 | >90 | N/A | [12][13][14] |
| KYSE-520 | ~130 | N/A | 640 ± 130 | [13][15] |
N/A : Not Available
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in SHP2 signaling and PROTAC development, the following diagrams are provided in the DOT language for Graphviz.
Caption: SHP2 signaling pathways.
Caption: Mechanism of action of SHP2 PROTACs.
Caption: PROTAC development workflow.
Experimental Protocols
Western Blot for SHP2 Degradation
This protocol is for determining the degradation of SHP2 in cultured cells following treatment with a PROTAC.
1. Cell Lysis a. Culture cells to 70-80% confluency in a 10-cm dish. b. Treat cells with the SHP2 PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO). c. After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). d. Add 1 mL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the dish. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Incubate the lysate on ice for 30 minutes with occasional vortexing. g. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. h. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer a. Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel. Include a protein molecular weight marker. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against SHP2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
5. Data Analysis a. Quantify the band intensities using densitometry software. b. Normalize the SHP2 band intensity to the corresponding housekeeping protein band intensity. c. Calculate the percentage of SHP2 degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).[10][16]
MTT Assay for Cell Viability
This protocol is for assessing the effect of SHP2 PROTACs on cell viability and proliferation.[1][17][18][19]
1. Cell Seeding a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
2. Compound Treatment a. Prepare serial dilutions of the SHP2 PROTAC in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). c. Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTT Addition a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization a. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. b. Pipette up and down to ensure the formazan crystals are fully dissolved. c. Incubate the plate at room temperature for 2-4 hours, or overnight at 37°C, protected from light.
5. Absorbance Measurement a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Conclusion
The development of novel SHP2 PROTACs represents a promising new frontier in targeted cancer therapy. By inducing the degradation of SHP2, these molecules can achieve a more potent and sustained inhibition of oncogenic signaling pathways compared to traditional inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of SHP2-targeting therapeutics. Further research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and clinical potential.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. SHP2 PROTAC R1-5C | Probechem Biochemicals [probechem.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 PROTAC R1-5C Datasheet DC Chemicals [dcchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Protein degradation analysis by western blot [bio-protocol.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chondrex.com [chondrex.com]
Methodological & Application
Application Notes and Protocols for SHP2 Protein Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the evaluation of SHP2 Protein Degrader-1, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Src homology 2 domain-containing phosphatase 2 (SHP2). These protocols are intended to guide researchers in assessing the efficacy, selectivity, and mechanism of action of SHP2 degraders in both in vitro and in vivo settings.
Introduction
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3][4] Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders.[5] SHP2 protein degraders, such as PROTACs, offer a therapeutic strategy to target SHP2 by inducing its ubiquitination and subsequent degradation by the proteasome.[5][6][7][8] This approach can overcome limitations of traditional inhibitors and provides a valuable tool for studying SHP2 biology.[5][9]
Mechanism of Action of this compound
This compound is a bifunctional molecule that simultaneously binds to SHP2 and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[6][7] This ternary complex formation facilitates the transfer of ubiquitin to SHP2, marking it for degradation by the 26S proteasome. The degradation of SHP2 leads to the inhibition of downstream signaling pathways, such as the RAS/ERK pathway, thereby suppressing cancer cell growth and proliferation.[5][6]
Data Presentation
The following tables summarize key quantitative data for representative SHP2 protein degraders, SHP2-D26 and P9, from published studies.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | DC50 (nM) | IC50 (µM) | Reference |
| SHP2-D26 | KYSE520 | 6.0 | 0.66 | [10][11][12] |
| SHP2-D26 | MV4-11 | 2.6 | 0.00099 | [10][11] |
| P9 | HEK293 | 35.2 ± 1.5 | - | [6][7] |
| P9 | KYSE-520 | ~130 | 0.64 ± 0.13 | [6] |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell growth.
Table 2: In Vivo Anti-Tumor Efficacy of P9 in KYSE-520 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition | SHP2 Reduction in Tumor (%) | p-ERK1/2 Reduction in Tumor (%) | Reference |
| Vehicle | - | Intraperitoneal | - | - | - | [6] |
| P9 | 25 | Intraperitoneal | Significant | Not specified | Not specified | [6] |
| P9 | 50 | Intraperitoneal | Nearly complete regression | 66 ± 18 | 76 ± 12 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound.
Western Blotting for SHP2 Degradation and Pathway Modulation
This protocol is used to assess the dose- and time-dependent degradation of SHP2 and its effect on downstream signaling proteins like phosphorylated ERK (p-ERK).
Materials:
-
Cancer cell lines (e.g., KYSE520, MV4-11)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SHP2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH, or anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix protein lysates with SDS-PAGE loading buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the SHP2 and p-ERK levels to the loading control (GAPDH or β-actin) and total ERK, respectively.
Cell Viability Assay (CCK-8/MTT)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 or 96 hours).[15]
-
Assay: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.
Immunoprecipitation
This protocol is used to confirm the formation of the ternary complex between SHP2, the degrader, and the E3 ligase.
Materials:
-
Treated cell lysates
-
Primary antibodies (e.g., anti-SHP2, anti-VHL, or anti-CRBN)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with this compound or a vehicle control as described in the Western Blotting protocol.[16]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the components of the ternary complex (e.g., anti-SHP2) overnight at 4°C with gentle rotation.[16][17]
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[16]
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.[18]
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-VHL or anti-CRBN, and anti-SHP2).
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., KYSE-520)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[6]
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess the levels of SHP2 and p-ERK by Western blotting to confirm target engagement and pathway modulation in vivo.[6]
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
SHP2 Signaling Pathway
SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, where it becomes activated. Activated SHP2 dephosphorylates specific substrates, leading to the activation of the RAS/MAPK pathway, which promotes cell proliferation and survival.[1][4][19]
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Tips for Immunoprecipitation | Rockland [rockland.com]
- 19. researchgate.net [researchgate.net]
Unveiling the Pharmacokinetics of a SHP2 Protein Degrader: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacokinetic (PK) properties of SHP2 protein degrader-1, a novel therapeutic agent designed to selectively eliminate the SHP2 protein. The following sections present a compilation of quantitative data, comprehensive experimental protocols, and visual representations of key biological and experimental processes.
Introduction to SHP2 Protein Degraders
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways.[1][2] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that induce the degradation of target proteins through the ubiquitin-proteasome system.[2] SHP2 protein degraders, such as the compound referred to herein as P9, are designed to specifically target SHP2 for degradation, thereby inhibiting downstream signaling pathways, such as the RAS-ERK pathway, and suppressing tumor growth.[1][2]
These degraders are heterobifunctional molecules, consisting of a ligand that binds to the SHP2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2] This ternary complex formation facilitates the ubiquitination of SHP2, marking it for degradation by the proteasome.
Pharmacokinetic Data Summary
The following tables summarize the in vivo pharmacokinetic parameters of the SHP2 protein degrader P9 in mice following a single intraperitoneal injection.
Table 1: Pharmacokinetic Parameters of SHP2 Degrader P9 in Mice [1]
| Dose (mg/kg) | Cmax (µM) | t1/2 (hours) |
| 25 | 1.2 ± 0.1 | 3.7 ± 0.7 |
| 50 | 2.5 ± 0.2 | 3.0 ± 0.5 |
Data presented as mean ± standard deviation.
Signaling Pathway and Mechanism of Action
SHP2 protein degraders function by inducing the proximity of SHP2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of SHP2 effectively blocks its downstream signaling, most notably the RAS/MAPK pathway, which is crucial for cell proliferation and survival. The diagram below illustrates this mechanism of action.
Caption: Mechanism of SHP2 protein degradation by a PROTAC degrader.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a SHP2 protein degrader in a mouse model.
Materials:
-
SHP2 protein degrader (e.g., P9)
-
Vehicle solution (e.g., DMSO, PEG, saline)
-
Male BALB/c mice (6-8 weeks old)
-
Syringes and needles for intraperitoneal (IP) injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare the dosing solution of the SHP2 protein degrader in the appropriate vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).
-
Administration: Administer a single dose of the SHP2 protein degrader to the mice via intraperitoneal injection.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalytical analysis.
-
Bioanalysis: Quantify the concentration of the SHP2 protein degrader in the plasma samples using a validated LC-MS/MS method (see Protocol 4.2).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using appropriate software.
Bioanalytical Method for Quantification of SHP2 Protein Degrader in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of PROTAC molecules, such as this compound, in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from the in vivo PK study
-
Internal standard (IS) - a structurally similar compound
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw the plasma samples and the internal standard solution. b. In a microcentrifuge tube, add a small volume of plasma (e.g., 20 µL). c. Add a larger volume of cold acetonitrile containing the internal standard (e.g., 60 µL of ACN with IS) to precipitate the plasma proteins. d. Vortex the mixture thoroughly for 30 seconds. e. Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation: i. Column: Use a suitable reverse-phase column (e.g., C18). ii. Mobile Phase A: 0.1% Formic acid in water. iii. Mobile Phase B: 0.1% Formic acid in acetonitrile. iv. Gradient: Develop a suitable gradient elution program to achieve good separation of the analyte and internal standard from matrix components. v. Flow Rate: Set an appropriate flow rate (e.g., 0.3-0.5 mL/min). vi. Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL). b. Mass Spectrometric Detection: i. Ionization Mode: Use positive electrospray ionization (ESI+). ii. Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. iii. MRM Transitions: Optimize the precursor-to-product ion transitions for both the SHP2 protein degrader and the internal standard.
-
Data Analysis: a. Generate a calibration curve using standard solutions of the SHP2 protein degrader of known concentrations. b. Quantify the concentration of the SHP2 protein degrader in the plasma samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
Experimental Workflow
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of a SHP2 protein degrader.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conclusion
The provided data and protocols offer a comprehensive guide for researchers and scientists involved in the development of SHP2 protein degraders. The pharmacokinetic profile of P9 demonstrates its potential for in vivo efficacy, and the detailed methodologies provide a solid foundation for conducting similar preclinical studies. Understanding the pharmacokinetic properties of these novel therapeutic agents is crucial for their continued development and eventual translation to the clinic.
References
Measuring SHP2 Degradation in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative measurement of SHP2 protein degradation in a cellular context. The methodologies outlined are essential for the characterization of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), aimed at reducing SHP2 levels for therapeutic benefit.
Introduction to SHP2 and Its Role in Disease
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cellular signaling pathways.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling cascades, which are fundamental for cell proliferation, differentiation, survival, and migration.[2][3][4] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various human diseases, including Noonan syndrome and several types of cancer.[5] Consequently, SHP2 has emerged as a promising therapeutic target, with a focus on the development of inhibitors and degraders.
Overview of SHP2 Signaling Pathways
A fundamental understanding of the signaling pathways modulated by SHP2 is crucial for interpreting degradation data. SHP2 primarily acts as a positive regulator of the RAS/MAPK pathway, while its roles in the PI3K/AKT and JAK/STAT pathways can be context-dependent.[4]
SHP2 Signaling Pathways Overview
Quantitative Measurement of SHP2 Degradation
Several robust methods can be employed to quantify the degradation of SHP2 in cells. The choice of method will depend on the specific experimental needs, available equipment, and desired throughput.
Summary of Quantitative SHP2 Degradation Data
The following table summarizes publicly available data on the degradation of SHP2 by various PROTAC molecules. DC₅₀ represents the concentration of the degrader that induces 50% degradation of the target protein, while Dₘₐₓ indicates the maximum percentage of degradation achieved.
| Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SHP2-D26 | KYSE520 | 6.0 | >95 | [6] |
| SHP2-D26 | MV4;11 | 2.6 | >95 | [6] |
| P9 | KYSE-520 | ~130 | >90 | [7] |
| P9 | Generic | 35.2 ± 1.5 | >90 | [7] |
| R1-5C | MV4;11 | Low nM | Not Specified | [5] |
| SP4 | HeLa | Not Specified | Significant | [8] |
Experimental Protocols
Detailed protocols for the most common methods to measure SHP2 degradation are provided below.
Experimental Workflow: From Cell Treatment to Data Analysis
The general workflow for assessing SHP2 degradation involves cell culture and treatment, lysate preparation (for biochemical assays) or cell fixation/permeabilization (for cytometric analysis), and finally, quantification of SHP2 protein levels.
General Experimental Workflow
Protocol 1: Western Blotting for SHP2 Degradation
Western blotting is a widely used technique to semi-quantitatively or quantitatively measure the levels of a specific protein in a complex mixture, such as a cell lysate.
Materials:
-
Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-SHP2 antibody (e.g., Cell Signaling Technology #3752, recommended dilution 1:1000).[9]
-
Mouse or Rabbit anti-Actin or anti-GAPDH antibody (loading control, follow manufacturer's recommended dilution).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (e.g., Cell Signaling Technology #7074, recommended dilution 1:2000).[10]
-
HRP-conjugated anti-mouse IgG.
-
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
Transfer membrane: Nitrocellulose or PVDF.
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SHP2 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for SHP2 and the loading control using image analysis software.
-
Normalize the SHP2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SHP2 remaining relative to the vehicle-treated control.
-
Protocol 2: ELISA for SHP2 Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that provides a quantitative measurement of a target protein.
Materials:
-
SHP2 ELISA Kit (e.g., RayBiotech Cat#: ELH-SHP2 or Abcam ab279926).[11][12]
-
Cell lysate (prepared as for Western blotting, but ensure compatibility with the ELISA kit buffer).
-
Microplate reader.
Procedure (based on a typical sandwich ELISA kit):
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the SHP2 antibody-coated microplate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the biotinylated anti-SHP2 detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of HRP-streptavidin solution to each well.
-
Incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of SHP2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of SHP2 remaining relative to the vehicle-treated control.
-
Protocol 3: Intracellular Flow Cytometry for SHP2 Degradation
Flow cytometry allows for the high-throughput quantification of protein levels on a single-cell basis.
Materials:
-
Primary Antibody:
-
Rabbit anti-SHP2 antibody suitable for flow cytometry (e.g., Abcam ab32083, clone Y478, recommended dilution 1:50-1:500).[13]
-
-
Secondary Antibody:
-
Alexa Fluor® 488-conjugated (or other fluorophore) goat anti-rabbit IgG.
-
-
Fixation Buffer: e.g., 4% paraformaldehyde (PFA).
-
Permeabilization Buffer: e.g., 90% ice-cold methanol or a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Staining Buffer: PBS with 1% BSA.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat cells with the SHP2 degrader as required.
-
-
Cell Harvest and Staining:
-
Harvest cells and wash with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.
-
Wash the cells with staining buffer.
-
Incubate the cells with the primary anti-SHP2 antibody for 1 hour at room temperature.
-
Wash the cells with staining buffer.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the single-cell population.
-
Determine the median fluorescence intensity (MFI) of the SHP2 signal for each sample.
-
Calculate the percentage of SHP2 remaining by normalizing the MFI of the treated samples to the MFI of the vehicle-treated control.
-
Protocol 4: Quantitative Mass Spectrometry-Based Proteomics
Mass spectrometry (MS)-based proteomics offers a highly sensitive and specific method for quantifying changes in the entire proteome, including SHP2, following treatment with a degrader. This approach is particularly useful for assessing the selectivity of the degrader.
General Workflow:
-
Stable Isotope Labeling (Optional but recommended for high accuracy):
-
Utilize Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to metabolically label proteins in different cell populations with "light," "medium," or "heavy" isotopes of amino acids (e.g., arginine and lysine).
-
-
Cell Treatment and Lysis:
-
Treat the differentially labeled cell populations with the SHP2 degrader or vehicle control.
-
Combine the cell populations and lyse the cells.
-
-
Protein Digestion:
-
Extract proteins and digest them into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides using specialized software.
-
For SILAC experiments, the relative abundance of SHP2 is determined by the ratio of the intensities of the "heavy" and "light" labeled peptides.
-
For label-free quantification, the abundance is determined by the spectral counts or the area under the curve of the peptide peaks.
-
Calculate the percentage of SHP2 degradation.
-
This method requires specialized equipment and expertise in proteomics data analysis.
Conclusion
The protocols described in these application notes provide a comprehensive guide for researchers to accurately measure the degradation of SHP2 in cellular models. The choice of methodology should be guided by the specific research question, available resources, and desired throughput. Careful execution of these protocols will yield reliable and reproducible data, facilitating the development of novel SHP2-targeting therapeutics.
References
- 1. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]
- 3. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bivalent target-binding bioPROTACs induce potent degradation of oncogenic SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-SHP-2 (Tyr542) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. raybiotech.com [raybiotech.com]
- 12. abcam.co.jp [abcam.co.jp]
- 13. Anti-SHP2 antibody [Y478] (ab32083) | Abcam [abcam.com]
Application Notes and Protocols for SHP2 Protein Degrader-1 in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades, which are frequently dysregulated in various human cancers.[2][3] SHP2 activation downstream of receptor tyrosine kinases (RTKs) promotes cell survival and proliferation.[2] Given its central role as a signaling hub, SHP2 has emerged as a compelling therapeutic target in oncology.[4]
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy.[5] A SHP2 degrader is a heterobifunctional molecule designed to bind to both SHP2 and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the SHP2 protein.[6] This approach aims to eliminate the target protein entirely, potentially overcoming resistance mechanisms associated with traditional small-molecule inhibitors and addressing both the enzymatic and scaffolding functions of SHP2.[3][7] These application notes provide an overview of the preclinical evaluation of SHP2 protein degraders in xenograft models, including key data and experimental protocols.
Mechanism of Action: SHP2 Protein Degradation
A SHP2 protein degrader operates by co-opting the cell's native ubiquitin-proteasome system. The degrader molecule acts as a bridge, forming a ternary complex between the SHP2 protein and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[8][9] This proximity induces the E3 ligase to tag SHP2 with ubiquitin chains, marking it for recognition and degradation by the 26S proteasome.[6] The degrader is then released to act iteratively, enabling the degradation of multiple SHP2 protein copies at sub-stoichiometric concentrations.[6]
Key Signaling Pathways Involving SHP2
SHP2 functions as a critical node downstream of activated RTKs. Upon growth factor binding, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, which ultimately results in the sustained activation of the RAS-ERK (MAPK) and PI3K-AKT pathways, promoting cancer cell proliferation and survival.[3][10] By degrading SHP2, these oncogenic signaling outputs can be effectively suppressed.
Data from Preclinical Xenograft Models
The efficacy of SHP2 degraders has been evaluated in various cell line-derived xenograft (CDX) models. These studies demonstrate that targeted degradation of SHP2 leads to significant anti-tumor activity.
In Vitro Degradation and Anti-Proliferative Activity
Prior to in vivo studies, the potency of SHP2 degraders is characterized in vitro. Key metrics include the DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell growth).
| Degrader | Cell Line | DC50 (nM) | IC50 (µM) | Notes | Citation |
| P9 | KYSE-520 | ~130 | 0.64 ± 0.13 | P9 is a CRBN-based PROTAC. | [8][11] |
| SHP2-D26 | KYSE-520 | 6.0 | 0.66 | SHP2-D26 is a VHL-based PROTAC. | [9] |
| SHP2-D26 | MV-4-11 | 2.6 | 0.00099 | Demonstrates high potency in a leukemia cell line. | [9] |
| Compound 5 | NCI-H358 | Sub-nanomolar | Single-digit nM | Highly potent degrader in KRAS G12C mutant NSCLC line. | [12][13] |
In Vivo Efficacy in Xenograft Models
In vivo studies are critical for assessing the therapeutic potential of SHP2 degraders, providing insights into their anti-tumor activity, pharmacodynamics, and tolerability.
| Degrader | Xenograft Model | Dosing Regimen | Key Outcomes | Citation |
| P9 | KYSE-520 (Esophageal Squamous) | 50 mg/kg | Nearly complete tumor regression. Robust SHP2 depletion and suppression of p-ERK1/2 in tumors. | [8][14] |
| Unnamed | NCI-H358 (KRAS G12C NSCLC) | Once-weekly IV | Strong tumor growth inhibition (TGI) without significant toxicity. Dmax >95% in tumors. | [7][12] |
| NX-5948 | Ibrutinib-resistant DLBCL | 3, 10, 30 mg/kg | TGI of 36.3%, 99.0%, and 99.7%, respectively. | [6] |
| DP1 | SU-DHL-4 (Lymphoma) | Not specified | Significantly attenuated tumor growth. Reduced BRD4 and c-MYC in tumors. | [15] |
Experimental Protocols
The following section details standardized protocols for evaluating a novel SHP2 protein degrader in a subcutaneous cell line-derived xenograft (CDX) model.
Xenograft Study Experimental Workflow
The overall workflow for a typical in vivo xenograft study involves several key phases, from initial cell preparation to final data analysis.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colony Formation Assay with SHP2 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is implicated in various human cancers.[1][2] SHP2 is a key component of multiple signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are critical for cell proliferation, survival, and differentiation.[3][4] Dysregulation of SHP2 activity, often through mutations or overexpression, is associated with several types of cancer, including breast, lung, and gastric cancers, as well as leukemia.[1] This makes SHP2 an attractive target for cancer therapy.[5]
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy.[6] SHP2 degraders are bifunctional molecules that simultaneously bind to SHP2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SHP2.[4][7] This approach offers a potential advantage over traditional inhibitors by eliminating the entire protein, thereby preventing both its catalytic and non-catalytic functions.[8]
The colony formation assay, also known as a clonogenic assay, is a well-established in vitro method to assess the long-term survival and proliferative capacity of single cells.[9] This assay is particularly valuable in cancer research to evaluate the efficacy of cytotoxic agents and targeted therapies, such as SHP2 degraders.[9][10] By measuring the ability of a single cancer cell to form a colony (a cluster of at least 50 cells), this assay provides insights into the cytostatic or cytotoxic effects of a compound on the reproductive integrity of cancer cells.[11]
These application notes provide a detailed protocol for performing a colony formation assay to evaluate the anti-proliferative effects of SHP2 degraders on cancer cell lines.
SHP2 Signaling Pathway in Cancer
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[12] Upon growth factor binding, activated RTKs recruit SHP2, which in turn promotes the activation of the RAS-MAPK pathway, leading to cell proliferation and survival.[2][13] The diagram below illustrates the central role of SHP2 in this signaling cascade.
Caption: SHP2 signaling pathway and the mechanism of SHP2 degraders.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell lines with known SHP2 dependency (e.g., KYSE-520, MV-4-11).[14][15]
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Trypsin-EDTA: 0.25%.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Crystal Violet Staining Solution: 0.5% (w/v) crystal violet in 25% methanol.
-
Fixative Solution: 4% paraformaldehyde (PFA) in PBS or absolute methanol.
-
6-well or 12-well tissue culture plates.
-
Sterile conical tubes and pipettes.
-
Incubator: 37°C, 5% CO2.
-
Microscope: For colony counting.
Experimental Workflow
The following diagram outlines the major steps involved in the colony formation assay with SHP2 degraders.
Caption: Workflow for the colony formation assay.
Detailed Protocol
1. Cell Preparation and Seeding: a. Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator. b. When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cells at 1000 rpm for 5 minutes.[9] d. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.[9] e. Determine the appropriate seeding density for each cell line to obtain 50-150 colonies in the control wells. This typically ranges from 200 to 1000 cells per well of a 6-well plate. f. Seed the cells into 6-well plates and allow them to attach overnight.[16]
2. Treatment with SHP2 Degrader: a. Prepare a stock solution of the SHP2 degrader in a suitable solvent (e.g., DMSO). b. The following day, replace the medium with fresh medium containing various concentrations of the SHP2 degrader. Include a vehicle control (DMSO) and a positive control if available. A typical concentration range to test for a potent degrader like P9 could be from 1 nM to 1 µM.[4]
3. Incubation: a. Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until visible colonies are formed in the control wells.[10] The incubation time will vary depending on the cell line's doubling time. b. Monitor the plates periodically to ensure the medium does not evaporate and that colonies are not merging.
4. Fixation and Staining: a. Carefully aspirate the medium from the wells. b. Gently wash the wells once with PBS.[9] c. Add the fixative solution (e.g., 4% PFA or absolute methanol) to each well and incubate for 10-20 minutes at room temperature.[9] d. Remove the fixative and wash the wells with PBS. e. Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 10-30 minutes at room temperature. f. Gently wash the wells with tap water to remove excess stain and let the plates air dry.[9]
5. Colony Counting and Data Analysis: a. Once dry, count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[11] Counting can be done manually using a microscope or with automated colony counting software. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[9]
Data Presentation
The quantitative results from the colony formation assay should be summarized in a clear and structured format.
Table 1: Effect of SHP2 Degrader P9 on Colony Formation in Various Cancer Cell Lines
| Cell Line | Treatment (Concentration) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| KYSE-520 | DMSO (Control) | 125 ± 10 | 62.5 | 1.00 |
| P9 (10 nM) | 82 ± 7 | - | 0.66 | |
| P9 (100 nM) | 31 ± 5 | - | 0.25 | |
| P9 (1 µM) | 5 ± 2 | - | 0.04 | |
| MV-4-11 | DMSO (Control) | 98 ± 8 | 49.0 | 1.00 |
| P9 (10 nM) | 55 ± 6 | - | 0.56 | |
| P9 (100 nM) | 15 ± 4 | - | 0.15 | |
| P9 (1 µM) | 2 ± 1 | - | 0.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Degradation and Anti-proliferative Activity of SHP2 Degraders
| Compound | Cell Line | DC50 (nM) | IC50 (Colony Formation, nM) |
| SHP2-D26 | KYSE-520 | 6.0 | 0.66 µM (cell viability) |
| MV-4-11 | 2.6 | 0.99 nM (cell viability) | |
| P9 | HEK293 | 35.2 ± 1.5 | - |
| KYSE-520 | ~130 | - |
DC50: Concentration for 50% degradation of the target protein. IC50: Concentration for 50% inhibition of cell growth/colony formation. Data for SHP2-D26 IC50 is based on cell viability assays, not specifically colony formation.[14][15] Data for P9 DC50 is provided.[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very few colonies in control wells | - Seeding density too low. - Poor cell viability. - Inappropriate culture conditions. | - Optimize seeding density. - Check cell viability before seeding. - Ensure optimal medium and incubator conditions. |
| Too many colonies, difficult to count | - Seeding density too high. | - Reduce the number of cells seeded. |
| Uneven colony distribution | - Improper mixing of cells during seeding. | - Gently swirl the plate after seeding to ensure even distribution.[9] |
| Colonies detach during staining | - Harsh washing steps. | - Be gentle when adding and removing liquids. |
| High background staining | - Incomplete removal of staining solution. | - Wash thoroughly with water until the background is clear. |
Conclusion
The colony formation assay is a robust and sensitive method to evaluate the long-term anti-proliferative effects of SHP2 degraders. By following this detailed protocol, researchers can obtain reliable and reproducible data to assess the efficacy of these novel therapeutic agents in cancer cell lines. The provided diagrams and tables serve as a guide for understanding the underlying biological pathways and for presenting the experimental results in a clear and concise manner.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licensing.prf.org [licensing.prf.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [ouci.dntb.gov.ua]
- 8. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 9. ossila.com [ossila.com]
- 10. agilent.com [agilent.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for Immunoprecipitation of SHP2 Following Degrader Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunoprecipitation (IP) of the protein tyrosine phosphatase SHP2 after treatment with targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This procedure is essential for validating degrader efficacy, studying the remaining SHP2 protein population, and investigating its interactions with other cellular components.
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] Its involvement in cell proliferation, differentiation, and survival has made it a significant target in cancer therapy.[3] The development of SHP2-targeting degraders offers a novel therapeutic strategy to diminish the total cellular pool of SHP2, thereby inhibiting its downstream signaling.[4][5]
Immunoprecipitation is a powerful technique to isolate SHP2 from cell lysates, allowing for subsequent analysis. Following treatment with a degrader, IP can be used to confirm the reduction of SHP2 levels and to study the characteristics of the residual SHP2 protein. This protocol outlines the necessary steps for cell treatment, lysis, immunoprecipitation, and downstream analysis by Western blotting.
Quantitative Data Summary
The efficacy of various SHP2 degraders has been documented across different cell lines. The following table summarizes the half-maximal degradation concentration (DC50) for several published SHP2 PROTACs. This data is critical for designing experiments, as the concentration and duration of degrader treatment will determine the amount of SHP2 available for immunoprecipitation.
| Degrader | Cell Line | DC₅₀ | Reference |
| P9 | HEK293 | 35.2 ± 1.5 nM | [2][6] |
| P9 | KYSE-520 | ~130 nM | [2][6] |
| SHP2-D26 | KYSE-520 | 6.0 nM | [7][8] |
| SHP2-D26 | MV-4-11 | 2.6 nM | [7][8] |
| R1-5C | MV4;11 | Low nanomolar | [4][9] |
Signaling Pathway Overview
SHP2 is a key signaling node that integrates inputs from multiple receptor tyrosine kinases (RTKs) to activate downstream pathways, most notably the RAS/MAPK cascade. The diagram below illustrates the central role of SHP2 in cellular signaling.
Caption: SHP2 signaling pathway and mechanism of degrader action.
Experimental Workflow for SHP2 Immunoprecipitation
The following diagram outlines the major steps involved in the immunoprecipitation of SHP2 after treating cells with a specific degrader.
Caption: Experimental workflow for SHP2 immunoprecipitation.
Detailed Experimental Protocols
Protocol 1: Cell Culture and SHP2 Degrader Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., KYSE-520, MV-4-11) in appropriate culture dishes. Allow cells to adhere and reach 70-80% confluency.
-
Degrader Preparation: Prepare a stock solution of the SHP2 degrader (e.g., P9, SHP2-D26) in DMSO. Further dilute the stock in culture media to the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: Aspirate the old media from the cells and add the media containing the degrader or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) to achieve SHP2 degradation.[4][7] The optimal time should be determined empirically.
Protocol 2: Cell Lysis for Immunoprecipitation
Reagents:
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (non-denaturing): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/ml leupeptin. Add protease and phosphatase inhibitor cocktails immediately before use.
Procedure:
-
After treatment, place the culture dishes on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 0.5 mL for a 10 cm dish).
-
Incubate the plates on ice for 5 minutes.[10]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice for three short bursts of 5 seconds each to shear DNA and ensure complete lysis.[10]
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein sample for immunoprecipitation.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: SHP2 Immunoprecipitation
Materials:
-
Cleared cell lysate (from Protocol 2)
-
Anti-SHP2 antibody (a validated IP-grade antibody is crucial)
-
Protein A/G Agarose Beads or Magnetic Beads
-
Wash Buffer (can be the same as the Cell Lysis Buffer)
Procedure:
-
Lysate Normalization: Adjust the volume of each lysate sample with lysis buffer to ensure the same total protein amount (e.g., 500-1000 µg) is used for each IP.
-
(Optional) Pre-clearing: To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to the normalized lysate. Incubate with gentle rotation for 30-60 minutes at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.[10][11]
-
Antibody Incubation: Add the primary anti-SHP2 antibody to the pre-cleared lysate. The optimal amount of antibody should be determined by titration, but a typical starting point is 1-5 µg per 1 mg of protein.
-
Immune Complex Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-3 hours at 4°C.[10]
-
Washing: Pellet the beads by centrifugation (1,000 x g for 30 seconds at 4°C). Carefully aspirate and discard the supernatant.
-
Wash the beads five times with 500 µL of ice-cold Wash Buffer.[10] After each wash, pellet the beads and discard the supernatant. This step is critical to remove non-specifically bound proteins.
Protocol 4: Elution and Western Blot Analysis
Reagents:
-
3X SDS Sample Buffer: 187.5 mM Tris-HCl (pH 6.8), 6% w/v SDS, 30% glycerol, 150 mM DTT, 0.03% w/v bromophenol blue.
Procedure:
-
After the final wash, carefully remove all residual wash buffer from the beads.
-
Elution: Resuspend the bead pellet in 20-40 µL of 3X SDS Sample Buffer.[10][13]
-
Vortex briefly and then heat the samples at 95-100°C for 5 minutes to dissociate the protein complexes from the beads and denature the proteins.
-
Centrifuge at 14,000 x g for 1 minute.
-
SDS-PAGE: Carefully load the supernatant (15-30 µL), which contains the immunoprecipitated SHP2, onto an SDS-PAGE gel.
-
Western Blotting: Perform standard Western blotting procedures to transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Detection: Probe the membrane with a primary antibody against SHP2 to confirm its presence. An antibody that recognizes a different epitope from the IP antibody is recommended. Also, probe for interacting partners if desired. Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
By following these protocols, researchers can effectively immunoprecipitate SHP2 after degrader treatment to validate target engagement and explore the downstream biological consequences.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Degradation of the Oncogenic Phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. scbt.com [scbt.com]
- 12. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Lentiviral shRNA Knockdown of SHP2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular signaling pathways.[1][2] SHP2 is a key component of the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades, which are fundamental for cell proliferation, differentiation, and survival.[2][3] Aberrant SHP2 activity has been implicated in the pathogenesis of numerous human diseases, including developmental disorders and various types of cancer.[1][2] Consequently, SHP2 has emerged as a promising therapeutic target for the development of novel anti-cancer therapies.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for inducing stable, long-term gene silencing in a broad range of mammalian cells, including those that are difficult to transfect.[4][5] This method allows for the sustained suppression of a target gene, such as SHP2, enabling in-depth investigation of its function in cellular processes and its potential as a therapeutic target.
This document provides detailed application notes and protocols for the lentiviral shRNA-mediated knockdown of SHP2, including shRNA design, lentivirus production, target cell transduction, and validation of knockdown, as well as functional assays to assess the phenotypic consequences.
Principle of the Method
The lentiviral shRNA knockdown system leverages the cell's natural RNA interference (RNAi) machinery to achieve sequence-specific gene silencing. A lentiviral vector is engineered to carry a DNA sequence that, when transcribed within the host cell, forms a short hairpin RNA (shRNA). This shRNA is processed by the cellular enzymes Drosha and Dicer into a small interfering RNA (siRNA). The siRNA is then incorporated into the RNA-induced silencing complex (RISC), which unwinds the double-stranded RNA. The single-stranded antisense strand guides the RISC to the target SHP2 messenger RNA (mRNA). The RISC then cleaves the target mRNA, leading to its degradation and a subsequent reduction in SHP2 protein expression. The lentiviral vector integrates into the host cell's genome, ensuring stable and long-term expression of the shRNA and sustained knockdown of the target gene.[6]
Data Presentation
Table 1: Examples of SHP2 shRNA Target Sequences and Knockdown Efficiency
| shRNA Identifier | Target Sequence (5' to 3') | Cell Line | Knockdown Efficiency (Protein Level) | Reference |
| shSHP2-1 | GAGTCCTTCAAGATCTCGAGA | H1666 | ~80% | [7] |
| shSHP2-2 | GCTGTTAGAGTCCTTCAAGAT | JIMT-1 | >90% | [8] |
| shSHP2-3 | CCTTAAGGTTAAGTCGCCCTC | GC-1 | Not specified, but effective | [9] |
| shASC#1 | Not specified | THP1 | ~80% | [10] |
| shASC#2 | Not specified | THP1 | ~60% | [10] |
Table 2: Quantitative Effects of SHP2 Knockdown on Downstream Signaling
| Cell Line | Downstream Target | Change upon SHP2 Knockdown | Assay | Reference |
| H1666 | p-ERK | Decreased | Western Blot | [7] |
| JIMT-1 | p-ERK1/2 | Reduced | Western Blot | [8] |
| JIMT-1 | p-Akt | Reduced | Western Blot | [8] |
| CD34+ cells | p-ERK | Down-regulated | Western Blot | [11] |
| CD34+ cells | p-AKT | Down-regulated | Western Blot | [11] |
Table 3: Functional Consequences of SHP2 Knockdown
| Cell Line | Functional Assay | Effect of SHP2 Knockdown | Quantitative Data | Reference |
| DU145 | Cell Proliferation | Reduced | Not specified | [12] |
| H292 | Cell Proliferation | Reduced | 37.5% ± 6.0% and 48.8% ± 3.3% reduction | [12] |
| U87MG, LN18, T98G, U118MG | Cell Proliferation | Reduced | Varies by cell line | [13] |
| Breast Cancer Cells | Cell Proliferation | Inhibited | Not specified | [1] |
Experimental Protocols
shRNA Design and Lentiviral Vector Construction
-
shRNA Design :
-
Identify the target mRNA sequence for SHP2 (PTPN11).
-
Use online design tools (e.g., from VectorBuilder, Dharmacon) to predict potent shRNA target sequences.[14][15]
-
Select 2-3 target sequences to test, along with a non-targeting (scrambled) shRNA control.
-
Design oligonucleotides encoding the sense, loop, and antisense sequences of the shRNA. Include appropriate overhangs for cloning into the chosen lentiviral vector.
-
-
Vector Construction :
-
Anneal the complementary shRNA oligonucleotides to form a double-stranded DNA insert.
-
Digest the lentiviral shRNA expression vector (e.g., pLKO.1) with the appropriate restriction enzymes.
-
Ligate the annealed shRNA insert into the linearized vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the sequence of the shRNA insert by Sanger sequencing.
-
Lentivirus Production
This protocol is for transfection in a 10 cm plate.
-
Cell Seeding :
-
Day 1: Seed 3.8 x 10^6 HEK293T cells in a 10 cm tissue culture plate with DMEM supplemented with 10% FBS (without antibiotics).[16]
-
Incubate at 37°C with 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Transfection :
-
Day 2: Prepare the following DNA mixture in a sterile tube:
-
Lentiviral shRNA vector: 2.5 µg
-
Packaging plasmid (e.g., psPAX2): 1.5 µg
-
Envelope plasmid (e.g., pMD2.G): 1.0 µg
-
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000 or PEI) in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C with 5% CO2.
-
-
Virus Harvest :
-
Day 3 (24 hours post-transfection): Gently replace the medium with fresh complete growth medium.
-
Day 4 (48 hours post-transfection): Harvest the virus-containing supernatant and transfer it to a sterile polypropylene tube. Add fresh complete medium to the cells.
-
Day 5 (72 hours post-transfection): Harvest the supernatant again and pool it with the 48-hour harvest.[13]
-
Centrifuge the collected supernatant at 2,100 x g for 5 minutes to pellet any cell debris.[16]
-
Filter the supernatant through a 0.45 µm PES filter.
-
The viral particles can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[13]
-
Lentiviral Titer Determination
-
Seed the target cells in a 96-well plate at a density of 1.6 x 10^4 cells per well.[17]
-
Prepare serial dilutions of the lentiviral supernatant.
-
Transduce the cells with different dilutions of the virus in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) if the vector contains a resistance marker.
-
Culture the cells for an additional 2-3 days.
-
Determine the percentage of transduced cells by counting fluorescent cells (if the vector has a fluorescent reporter) or by assessing cell viability in the presence of the selection antibiotic.
-
Calculate the viral titer in transducing units per mL (TU/mL).[18]
Transduction of Target Cells
-
Seed the target cells in a 6-well plate.
-
Once the cells reach 50-70% confluency, add the lentivirus at the desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
If applicable, add the selection antibiotic 48 hours post-transduction to select for stably transduced cells.
Validation of SHP2 Knockdown
a. Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from both SHP2 knockdown and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for SHP2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[19]
-
Calculate the relative expression of SHP2 mRNA using the ΔΔCt method. A knockdown of >70% at the mRNA level is generally considered good.[3]
b. Western Blot Analysis
-
Lyse the SHP2 knockdown and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against SHP2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
Cell Proliferation/Viability Assay
-
Seed an equal number of SHP2 knockdown and control cells in a 96-well plate.
-
At different time points (e.g., 24, 48, 72 hours), measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTT assay) according to the manufacturer's instructions.
-
Normalize the results to the initial seeding density or to the control cells at each time point.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing efficiency of a lentiviral shRNA knockdown system in human enteroids using western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 7. Targeting Oncogenic Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) by Inhibiting Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 15. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SHP2 Degrader Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting SHP2 degrader experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during SHP2 degrader experiments, offering potential causes and solutions.
Q1: Why is my SHP2 degrader not showing any degradation of the SHP2 protein?
A1: Lack of SHP2 degradation can stem from several factors, from the compound's properties to the experimental setup. Here's a systematic approach to troubleshooting this issue:
-
Compound Integrity and Solubility:
-
Degrader Stability: Some PROTACs can be unstable in cell culture media or aqueous solutions, leading to hydrolysis or oxidation.[1][2] It is crucial to ensure the stability of your degrader under experimental conditions.
-
Solubility: Poor solubility can prevent the degrader from reaching an effective intracellular concentration.[3] Consider using techniques like micronization or formulating the degrader in a different vehicle to improve solubility.
-
-
Cellular Uptake and Permeability:
-
Poor Permeability: PROTACs are often large molecules with high molecular weight, which can lead to poor cell membrane permeability.[3][4][5][6] Strategies to improve permeability include optimizing the linker and incorporating solubilizing groups.[2][4][7]
-
Efflux Pumps: The degrader may be actively transported out of the cell by efflux pumps. This can be tested by co-incubating with known efflux pump inhibitors.
-
-
Target Engagement and Ternary Complex Formation:
-
Lack of Target Engagement: The degrader may not be binding to SHP2 within the cell. A Cellular Thermal Shift Assay (CETSA) can be performed to confirm target engagement.
-
Inefficient Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between SHP2, the degrader, and the E3 ligase.[1][2] The linker length and composition are critical for optimal ternary complex formation.[8] Competition experiments with an excess of the SHP2 inhibitor or the E3 ligase ligand can confirm the necessity of the ternary complex.[1][2]
-
-
Ubiquitin-Proteasome System (UPS) Components:
-
E3 Ligase Expression: The chosen E3 ligase (e.g., VHL or CRBN) may not be sufficiently expressed in your cell line. Verify the expression level of the E3 ligase by Western blot.
-
UPS Function: The ubiquitin-proteasome pathway may be impaired in your cells. As a positive control, treat cells with a proteasome inhibitor (e.g., MG132) alongside the degrader; this should rescue SHP2 from degradation.[1][2]
-
Q2: My Western blot shows an increase in SHP2 protein levels at high degrader concentrations. What is happening?
A2: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[8][9][10] It occurs at high concentrations where the degrader independently binds to SHP2 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[9][10] To overcome this, perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal concentration for degradation.
Q3: I'm observing significant off-target effects. How can I address this?
A3: Off-target effects can be a concern with any small molecule, including SHP2 degraders.
-
Inhibitor-Related Off-Targets: Some SHP2 inhibitors, particularly those targeting the active site, have been reported to have off-target effects on other protein tyrosine kinases.[11][12] If your degrader is based on such an inhibitor, these off-target effects may be inherited.
-
PROTAC-Specific Off-Targets: The E3 ligase ligand part of the PROTAC can also have its own biological activities. For example, immunomodulatory drugs (IMiDs) used as CRBN ligands have known effects on other proteins.[8]
-
Troubleshooting Steps:
-
Proteomics: Perform unbiased proteomics to identify all proteins that are degraded upon treatment with your compound.[8]
-
Control Compounds: Use control compounds, such as the SHP2 binder alone or a non-functional epimer of the E3 ligase ligand, to dissect the on- and off-target effects.
-
Selectivity Profiling: Test the degrader against a panel of related proteins to assess its selectivity. For instance, check the levels of other phosphatases like SHP1.[1]
-
Q4: How do I confirm that my SHP2 degrader is working through the intended mechanism?
A4: To confirm the mechanism of action, you should perform a series of control experiments:
-
Proteasome and Ubiquitination Dependence: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the degrader.[1][2] If the degrader works through the ubiquitin-proteasome system, these inhibitors should block SHP2 degradation.[1][2]
-
E3 Ligase Dependence: Use a cell line where the specific E3 ligase (e.g., CRBN or VHL) has been knocked out. The degrader should not be active in these cells.[8] Alternatively, you can perform a competition experiment by co-treating with a high concentration of the E3 ligase ligand, which should prevent SHP2 degradation.[1][2]
-
Ternary Complex Dependence: Perform a competition experiment by co-treating with a high concentration of the SHP2 inhibitor warhead. This should also block degradation by preventing the formation of the ternary complex.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of selected SHP2 degraders in various cancer cell lines.
Table 1: SHP2 Degrader DC50 Values
| Degrader | Cell Line | DC50 (nM) | Reference |
| P9 | HEK293 | 35.2 | [1][2][13] |
| P9 | KYSE-520 | ~130 | [1] |
| SHP2-D26 | KYSE520 | 6.0 | [14] |
| SHP2-D26 | MV4;11 | 2.6 | [14] |
| ZB-S-29 | HeLa | 6.02 | [15] |
| R1-5C | MV4;11 | low nM | [8] |
Table 2: SHP2 Degrader IC50 Values for Cell Viability
| Degrader | Cell Line | IC50 (µM) | Reference |
| P9 | KYSE-520 | 0.64 | [1] |
| Compound 5b | NCI-H1975 | 2.76 | [15] |
| SP4 | HeLa | 100-fold more potent than SHP099 | [13][16] |
Experimental Protocols
1. Western Blotting for SHP2 Degradation
This protocol is designed to assess the extent of SHP2 protein degradation following treatment with a degrader.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the SHP2 degrader or DMSO as a vehicle control. A typical treatment time is 16-24 hours.[1][2][8]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SHP2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or tubulin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for SHP2 and the loading control using densitometry software.
-
Normalize the SHP2 band intensity to the loading control.
-
Calculate the percentage of SHP2 degradation relative to the DMSO-treated control.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a degrader to SHP2 in intact cells.[17][18][19][20]
-
Cell Treatment:
-
Harvest cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with the SHP2 degrader or vehicle control for a specified time (e.g., 1 hour) at 37°C.[18]
-
-
Heat Challenge:
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed to separate the soluble protein fraction from the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble SHP2 in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble SHP2 as a function of temperature for both the degrader-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the degrader indicates target stabilization and therefore, target engagement.
-
3. Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the effect of the SHP2 degrader on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the SHP2 degrader. Include a DMSO control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
-
Assay Procedure (CCK-8 example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the degrader concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: SHP2 signaling pathways.
Caption: Mechanism of SHP2 degradation by a PROTAC.
Caption: Troubleshooting workflow for SHP2 degrader experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Optimizing SHP2 Degradation with PROTACs: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of SHP2 degradation using Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your SHP2 PROTAC experiments.
Problem 1: No or weak degradation of SHP2 observed in Western Blot.
Possible Cause & Solution
-
Low PROTAC Permeability or Stability:
-
Question: My SHP2 PROTAC is not showing any degradation. Could it be a problem with the compound itself?
-
Answer: Yes, poor cell permeability and stability are common issues with PROTACs due to their larger size.[1] It is advisable to assess the physicochemical properties of your PROTAC. Consider performing a cell permeability assay. If permeability is low, medicinal chemistry efforts may be needed to optimize the linker or warhead/E3 ligase ligand moieties to improve cell penetration.
-
-
Inefficient Ternary Complex Formation:
-
Question: I've confirmed my PROTAC binds to both SHP2 and the E3 ligase, but I still don't see degradation. What could be the issue?
-
Answer: Successful degradation relies on the formation of a stable ternary complex (SHP2-PROTAC-E3 ligase).[2] High binary binding affinity does not always translate to efficient ternary complex formation. It's crucial to perform assays to confirm ternary complex formation, such as co-immunoprecipitation (Co-IP) or proximity-based assays like FRET or AlphaLISA.[3][4] The geometry and linker length of the PROTAC are critical for productive ternary complex formation.
-
-
Suboptimal Assay Conditions:
-
Question: What are the optimal treatment times and concentrations for a typical SHP2 PROTAC experiment?
-
Answer: These parameters are highly dependent on the specific PROTAC and cell line used. It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) and a dose-response experiment across a wide range of concentrations (e.g., nanomolar to micromolar) to determine the optimal conditions for observing degradation.[5]
-
-
Western Blot Technical Issues:
-
Question: My Western blots for SHP2 are inconsistent or show no signal. What can I do?
-
Answer: Western blotting can be prone to technical variability. Ensure you are loading sufficient protein (typically 20-40 µg for whole-cell lysates), have optimized your antibody concentrations, and are using an appropriate transfer method.[6] Use a loading control (e.g., GAPDH, β-actin) to normalize your results. For low abundance proteins, consider enrichment techniques like immunoprecipitation prior to Western blotting.[7]
-
Problem 2: The "Hook Effect" is observed, with decreased degradation at high PROTAC concentrations.
-
Question: I'm seeing less SHP2 degradation at higher concentrations of my PROTAC. What is happening?
-
Answer: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[1][8] At very high concentrations, the PROTAC can form binary complexes with either SHP2 or the E3 ligase, which are non-productive for degradation and compete with the formation of the essential ternary complex.[9] To address this, it is important to perform a full dose-response curve to identify the optimal concentration range for degradation and to confirm that the observed effect is truly due to the PROTAC's mechanism of action.
Problem 3: Off-target effects or cellular toxicity are observed.
-
Question: My cells are dying or I'm seeing changes in other proteins besides SHP2 after PROTAC treatment. How can I address this?
-
Answer: Off-target effects and toxicity can be a concern. It is important to assess the selectivity of your PROTAC. This can be done by proteomics approaches to globally analyze changes in protein levels after PROTAC treatment. Additionally, synthesizing a negative control PROTAC, for example by epimerizing the E3 ligase binder to prevent its binding, can help to distinguish between target-specific degradation and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an SHP2 PROTAC?
A1: An SHP2 PROTAC is a heterobifunctional molecule with three components: a ligand that binds to SHP2, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting the two. The PROTAC brings SHP2 and the E3 ligase into close proximity, leading to the ubiquitination of SHP2. The polyubiquitinated SHP2 is then recognized and degraded by the proteasome.
Q2: How do I choose the right E3 ligase for my SHP2 PROTAC?
A2: The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of your PROTAC. Cereblon (CRBN) and Von Hippel-Lindau (VHL) are the most commonly used E3 ligases for PROTAC design. It is often beneficial to screen PROTACs with ligands for different E3 ligases to identify the most effective combination for SHP2 degradation in your system of interest.
Q3: What are the key parameters to quantify the efficiency of an SHP2 PROTAC?
A3: The efficiency of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[5]
Q4: How can I confirm that SHP2 degradation is proteasome-dependent?
A4: To confirm that the observed degradation is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your SHP2 PROTAC. If the degradation of SHP2 is blocked in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.
Q5: What are some common SHP2 PROTACs that have been reported?
A5: Several SHP2 PROTACs have been developed and characterized. Some notable examples include SHP2-D26 and P9, which have demonstrated potent degradation of SHP2 in cellular and in vivo models.[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for some reported SHP2 PROTACs to facilitate comparison.
Table 1: In Vitro Degradation Potency of SHP2 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax | Reference |
| SHP2-D26 | VHL | KYSE520 | 6.0 | >95% | [12][13] |
| SHP2-D26 | VHL | MV4;11 | 2.6 | >95% | [12][13] |
| P9 | VHL | HEK293 | 35.2 ± 1.5 | N/A | [10][11] |
| TDS0593 | N/A | MV411 | 1.145 | 91.7% | [14] |
Table 2: In Vivo Efficacy of SHP2 PROTACs
| PROTAC | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| P9 | KYSE-520 Xenograft | 50 mg/kg, i.p., daily | Nearly complete regression | [15] |
| TDS0593 | MV411 Xenograft | 5 mg/kg, QD | Complete TGI | [14] |
| TDS0593 | Solid Tumor PDX | 0.5 mg/kg, QD | >99% TGI | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for SHP2 Degradation
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the SHP2 PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SHP2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands should be performed, and SHP2 levels should be normalized to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the SHP2 PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either SHP2 or the E3 ligase (or a tag if the proteins are overexpressed with one) overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against SHP2 and the E3 ligase to detect the co-immunoprecipitated proteins.
In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with the SHP2 PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated SHP2 to accumulate.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate SHP2 as described in the Co-IP protocol.
-
Western Blot for Ubiquitin: Perform Western blotting on the immunoprecipitated samples using an antibody that recognizes ubiquitin or a specific ubiquitin chain linkage (e.g., K48). An increase in the ubiquitination signal in the PROTAC-treated sample indicates successful ubiquitination of SHP2.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the SHP2 PROTAC or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble SHP2 in the supernatant by Western blotting or other detection methods like ELISA.[17] Ligand binding will stabilize SHP2, resulting in more soluble protein at higher temperatures compared to the control.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: SHP2 signaling pathway activation downstream of Receptor Tyrosine Kinases (RTKs).
Caption: General mechanism of action for an SHP2 PROTAC.
Caption: A logical workflow for troubleshooting failed SHP2 PROTAC experiments.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. escholarship.org [escholarship.org]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. refeyn.com [refeyn.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing SHP2 Protein Degrader-1 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with SHP2 protein degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a type of targeted protein degrader, often a proteolysis-targeting chimera (PROTAC), designed to selectively eliminate the SHP2 protein.[1][2][3][4] SHP2 (Src homology 2 domain-containing phosphatase 2) is a key signaling protein involved in various cellular processes, including cell growth and differentiation through pathways like the RAS/ERK and PI3K/AKT pathways.[5][6][7][8][9][10] Its dysregulation is implicated in several cancers, making it an attractive therapeutic target.[2][4][11]
The solubility of this compound is critical for its therapeutic efficacy. Poor solubility can lead to:
-
Low bioavailability: The compound may not be absorbed effectively in the body, reducing its concentration at the target site.[12]
-
Inaccurate in vitro results: Precipitation of the compound in assay buffers can lead to unreliable data in cell-based and biochemical assays.[3][13]
-
Formulation challenges: Developing a stable and effective drug product becomes difficult.[12]
Q2: What are the common causes of poor solubility for SHP2 protein degraders?
A2: SHP2 protein degraders, particularly PROTACs, are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to poor solubility.[12][14] Key contributing factors include:
-
High Molecular Weight and Lipophilicity: The bifunctional nature of PROTACs, consisting of a ligand for SHP2, a ligand for an E3 ligase, and a linker, results in a large and often greasy molecule.[12][14]
-
Linker Composition: The chemical properties of the linker connecting the two ligands significantly impact the overall solubility of the degrader. Hydrophobic linkers can decrease aqueous solubility.
-
Solid-State Properties: The crystalline form of the degrader can influence its dissolution rate and solubility.[12]
Q3: How can the linker be modified to improve the solubility of a SHP2 degrader?
A3: The linker region of a PROTAC offers a prime opportunity for modification to enhance solubility.[15] Strategies include:
-
Incorporating Hydrophilic Moieties: Introducing polar groups or chains, such as polyethylene glycol (PEG), can increase the hydrophilicity and aqueous solubility of the degrader.[15]
-
Utilizing Ionizable Groups: The inclusion of basic nitrogen-containing heterocycles like piperazine or piperidine can improve solubility through protonation at physiological pH.[16][17]
-
Optimizing Linker Length and Rigidity: While not directly impacting solubility, linker length and flexibility can influence the overall conformation and properties of the degrader, which can indirectly affect its solubility and permeability.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental evaluation of this compound solubility.
Problem 1: Low and inconsistent readings in aqueous solubility assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound precipitation in the assay buffer. | 1. Visually inspect for precipitate: Check for any visible cloudiness or solid particles in your sample wells. 2. Optimize buffer conditions: Adjust the pH of the buffer. The solubility of ionizable compounds is pH-dependent.[3][18][19] 3. Incorporate co-solvents: For initial screening, a small percentage of an organic co-solvent like DMSO can be used, but be mindful of its potential effects on downstream assays.[13][18] 4. Use solubilizing excipients: Consider the addition of surfactants or other formulation aids to improve solubility. | |
| Assay sensitivity is not optimal for the compound's solubility range. | 1. Switch to a more sensitive detection method: If using UV-based methods for a compound with a weak chromophore, consider switching to a more sensitive technique like LC-MS/MS.[20] 2. Perform a different type of solubility assay: If a kinetic solubility assay is giving variable results, a thermodynamic solubility assay may provide a more accurate, albeit lower throughput, measurement of the true equilibrium solubility.[3][18][21] | |
| Compound adsorbs to plasticware. | 1. Use low-binding plates and tips. 2. Include a detergent in the buffer: A small amount of a non-ionic detergent can help prevent non-specific binding. |
Problem 2: Poor cell permeability observed in Caco-2 assays despite acceptable aqueous solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High efflux ratio. | 1. Perform a bi-directional Caco-2 assay: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[2] 2. Co-dose with efflux transporter inhibitors: If high efflux is confirmed, re-run the permeability assay in the presence of known inhibitors of transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | |
| Low passive permeability. | 1. Modify the degrader structure: Focus on reducing the number of hydrogen bond donors and the polar surface area of the molecule, particularly in the linker region, to improve passive diffusion. 2. Consider formulation strategies: Lipid-based formulations can sometimes improve the permeability of poorly permeable compounds. | |
| Compound instability in the assay medium. | 1. Analyze sample stability: Measure the concentration of the degrader in the donor and receiver compartments at the end of the assay to assess recovery. Low recovery may indicate degradation. 2. Use a more stable formulation: If instability is confirmed, explore formulations that protect the degrader from degradation. |
Experimental Protocols
Kinetic Solubility Assay (Nephelometry)
This protocol provides a high-throughput method to assess the kinetic solubility of a SHP2 degrader.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplates
-
Nephelometer
Procedure:
-
Prepare a serial dilution of the SHP2 degrader stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock concentration to individual wells.
-
Rapidly add PBS to each well to achieve the final desired concentrations (e.g., up to 200 µM) and a final DMSO concentration of ≤1%.
-
Mix the plate thoroughly.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates precipitation.[22][23][24]
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[3][18]
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker incubator
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add an excess amount of the solid SHP2 degrader to a vial.
-
Add a known volume of the aqueous buffer.
-
Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.[18][25]
-
After incubation, filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved degrader in the filtrate using a validated analytical method.[20]
Western Blot for SHP2 Degradation
This protocol is used to assess the functional consequence of SHP2 degrader treatment in cells.
Materials:
-
Cancer cell line expressing SHP2 (e.g., KYSE-520)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SHP2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SHP2 degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the protein lysates.[26]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SHP2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Data Presentation
Table 1: Solubility of Hypothetical SHP2 Degraders with Different Linkers
| Degrader ID | Linker Type | Kinetic Solubility (µM in PBS, pH 7.4) | Thermodynamic Solubility (µM in PBS, pH 7.4) |
| SHP2-D1-C4 | Alkyl Chain (4 carbons) | 5 | 2 |
| SHP2-D1-PEG2 | PEG (2 units) | 50 | 35 |
| SHP2-D1-Pip | Piperazine | 75 | 60 |
Table 2: Caco-2 Permeability of a Hypothetical SHP2 Degrader
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s) | 0.5 | Low permeability |
| Apparent Permeability (Papp) (B-A) (x 10⁻⁶ cm/s) | 2.5 | High efflux |
| Efflux Ratio (Papp B-A / Papp A-B) | 5.0 | Significant efflux |
Visualizations
Caption: SHP2 in the RAS/ERK Signaling Pathway.
Caption: SHP2's Regulatory Role in the PI3K/AKT Pathway.
Caption: Experimental Workflow for SHP2 Degrader Evaluation.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. enamine.net [enamine.net]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. enamine.net [enamine.net]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. origene.com [origene.com]
SHP2 PROTAC Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering the hook effect and other challenges in SHP2 PROTAC experiments.
Troubleshooting Guide
This guide addresses common issues observed during SHP2 PROTAC experiments in a question-and-answer format.
Question 1: My SHP2 PROTAC shows reduced degradation at higher concentrations. Is this the hook effect, and what causes it?
Answer: Yes, a decrease in degradation efficiency at higher concentrations is a classic sign of the "hook effect" in PROTAC experiments.[1][2][3] This phenomenon occurs when an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (SHP2-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex (SHP2-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[2][3][4] At optimal concentrations, the PROTAC effectively bridges SHP2 and the E3 ligase. However, at excessive concentrations, individual SHP2 and E3 ligase molecules are more likely to be bound by separate PROTAC molecules, preventing the formation of the ternary complex.
Question 2: How can I confirm that the observed decrease in SHP2 levels is due to proteasomal degradation and not off-target effects?
Answer: To confirm that the degradation is proteasome-dependent, you should perform co-treatment experiments with a proteasome inhibitor, such as MG132, or an inhibitor of the NEDD8-activating enzyme (NAE), like MLN4924. If your PROTAC is genuinely mediating degradation via the ubiquitin-proteasome system, co-treatment with these inhibitors should rescue SHP2 from degradation. A lack of rescue suggests that the observed decrease in SHP2 levels might be due to other mechanisms, such as transcriptional downregulation or off-target toxicity.
Question 3: My dose-response curve is not showing a clear hook effect, but the degradation is still incomplete. What could be the issue?
Answer: Incomplete degradation, even without a classic hook effect, can be due to several factors:
-
Poor cell permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[5]
-
Suboptimal linker length or composition: The linker plays a crucial role in the formation of a stable and productive ternary complex. An inappropriate linker can lead to inefficient ubiquitination.
-
Low E3 ligase expression: The abundance of the recruited E3 ligase (e.g., CRBN or VHL) in your cell line can be a limiting factor.
-
Rapid protein synthesis: If the synthesis rate of new SHP2 protein is high, it can counteract the degradation rate, leading to a steady-state level of incomplete degradation.
-
PROTAC instability: The PROTAC molecule itself might be unstable in the cellular environment.
Question 4: I am not observing any SHP2 degradation with my PROTAC. What are the initial troubleshooting steps?
Answer: If you do not observe any degradation, consider the following:
-
Confirm target engagement: Ensure that the warhead of your PROTAC is binding to SHP2 and the E3 ligase ligand is binding to its target. This can be assessed using techniques like cellular thermal shift assays (CETSA) or fluorescence polarization.
-
Vary the PROTAC concentration: Test a wide range of concentrations, as the optimal concentration for degradation can be narrow.
-
Increase incubation time: Degradation is a time-dependent process. Perform a time-course experiment to determine the optimal duration of treatment.
-
Check for E3 ligase expression: Verify that the cell line you are using expresses the E3 ligase your PROTAC is designed to recruit.
-
Synthesize negative controls: A PROTAC with a mutated warhead that does not bind SHP2 or a mutated E3 ligase ligand should not induce degradation. This helps to rule out non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range where the hook effect is observed for SHP2 PROTACs?
A1: The hook effect is compound- and cell-line-dependent, but it is often observed at concentrations above 1 µM.[1] It is crucial to perform a full dose-response curve to identify the optimal degradation concentration (DCmax) and the concentration at which the hook effect begins.
Q2: Can the hook effect be overcome?
A2: While the hook effect is an inherent characteristic of the PROTAC mechanism, its impact can be minimized by carefully optimizing the PROTAC concentration in your experiments. Using concentrations at or near the DCmax will yield the most effective degradation. Additionally, PROTACs with higher cooperativity in forming the ternary complex may exhibit a less pronounced hook effect.
Q3: Does the choice of E3 ligase (e.g., CRBN vs. VHL) influence the hook effect?
A3: The choice of E3 ligase can influence the formation and stability of the ternary complex, which in turn can affect the dose-response curve and the manifestation of the hook effect. The expression level and cellular localization of the E3 ligase can also play a role.
Q4: How do I accurately quantify SHP2 degradation?
A4: Western blotting is the most common method for quantifying changes in protein levels. It is essential to include a loading control (e.g., GAPDH, β-actin) to normalize for variations in protein loading. Densitometry analysis of the protein bands allows for a quantitative comparison of SHP2 levels between different treatment conditions.
Q5: What is the expected downstream signaling effect of SHP2 degradation?
A5: SHP2 is a key positive regulator of the RAS-MAPK signaling pathway.[1] Therefore, successful degradation of SHP2 is expected to lead to a decrease in the phosphorylation of downstream effectors, such as ERK1/2.[6] This can be assessed by Western blotting using antibodies specific for phosphorylated ERK (p-ERK).
Quantitative Data on SHP2 PROTACs
The following table summarizes the in vitro degradation data for several published SHP2 PROTACs.
| PROTAC Name | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed | Reference |
| R1-5C | CRBN | MV4;11 | Low nM | >90% | Yes (at high conc.) | [1] |
| P9 | VHL | HEK293 | 35.2 ± 1.5 | >95% | No (in tested range) | [6][7] |
| SHP2-D26 | VHL | Various | Not specified | Substantial | Not specified | [8] |
| SP4 | CRBN | HeLa | Not specified | Significant | Not specified | [9] |
Experimental Protocols
Protocol 1: Western Blotting for SHP2 Degradation
-
Cell Lysis:
-
Plate and treat cells with your SHP2 PROTAC at various concentrations and for different durations.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per well onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SHP2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software and normalize the SHP2 signal to the loading control.
-
Protocol 2: Western Blotting for Phospho-ERK (p-ERK) Levels
This protocol is similar to the one for SHP2 degradation, with the following key differences:
-
Primary Antibodies: Use a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After detecting the p-ERK signal, the membrane can be stripped and re-probed with an antibody for total ERK1/2 to assess the ratio of phosphorylated to total protein.[10][11]
-
Blocking Buffer: For phospho-antibodies, 5% BSA in TBST is often recommended over non-fat milk for blocking to reduce background signal.[12]
-
Stimulation: In some experimental setups, cells may need to be stimulated with a growth factor (e.g., EGF) to induce ERK phosphorylation before PROTAC treatment.
Visualizations
Caption: Mechanism of SHP2 PROTAC action and the hook effect.
Caption: Simplified SHP2 signaling pathway and the point of intervention by SHP2 PROTACs.
Caption: A logical workflow for troubleshooting failed SHP2 PROTAC experiments.
References
- 1. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bivalent target-binding bioPROTACs induce potent degradation of oncogenic SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dbbiotech.com [dbbiotech.com]
Technical Support Center: Optimizing Linker Length for SHP2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length in SHP2 PROTACs.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: My SHP2 PROTAC shows low degradation efficiency (high DC50, low Dmax). What are the potential causes related to the linker?
Answer:
Several linker-related factors can contribute to poor degradation efficiency. Here's a step-by-step guide to troubleshoot this issue:
-
Suboptimal Linker Length: The distance between the SHP2 binder and the E3 ligase recruiter is critical for the formation of a stable and productive ternary complex.
-
If the linker is too short: It may cause steric clashes between SHP2 and the E3 ligase, preventing their effective interaction.
-
If the linker is too long: It might not sufficiently restrict the conformational flexibility, leading to an entropically unfavorable ternary complex formation.
-
Solution: Synthesize a series of PROTACs with varying linker lengths. A common strategy is to use polyethylene glycol (PEG) or alkyl chains of different lengths. For example, a systematic increase in the number of PEG units or methylene groups in an alkyl chain can help identify the optimal length.
-
-
Inappropriate Linker Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.
-
Poor Solubility: A highly hydrophobic linker can lead to poor aqueous solubility, reducing the effective concentration of the PROTAC in the cell.
-
Low Cell Permeability: The linker contributes significantly to the overall properties of the PROTAC. An unfavorable linker can hinder its ability to cross the cell membrane.
-
Solution: Introduce more hydrophilic moieties (e.g., PEG, piperazine) or rigid elements (e.g., alkynes, phenyl rings) into the linker to improve solubility and conformational stability.
-
-
Incorrect Attachment Points: The exit vector from the SHP2 binder and the entry point to the E3 ligase ligand are crucial.
-
Suboptimal Geometry: An incorrect attachment point can lead to a non-productive ternary complex, where the lysine residues on SHP2 are not accessible to the E3 ligase's ubiquitination machinery.
-
Solution: Analyze the co-crystal structure of your SHP2 binder and E3 ligase ligand to identify solvent-exposed regions suitable for linker attachment. If structural data is unavailable, empirically test different attachment points.
-
Question: I'm observing a "hook effect" with my SHP2 PROTAC. How can I mitigate this?
Answer:
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs when excess PROTAC molecules form binary complexes with either SHP2 or the E3 ligase, which are unproductive for degradation and compete with the formation of the ternary complex.
-
Confirm the Hook Effect: Perform a dose-response experiment with a wide range of PROTAC concentrations. A bell-shaped curve for degradation is indicative of the hook effect.
-
Optimize Dosing: The primary solution is to use the PROTAC at its optimal concentration, which corresponds to the peak of the degradation curve (Dmax).
-
Enhance Ternary Complex Stability: A more stable ternary complex can be less susceptible to the hook effect. This can be achieved by:
-
Optimizing the linker: A linker that promotes positive cooperativity in the ternary complex can increase its stability.
-
Selecting a different E3 ligase: The choice of E3 ligase can influence the geometry and stability of the ternary complex.
-
Question: My SHP2 PROTAC forms a ternary complex in vitro, but I don't see any degradation in cells. What could be the problem?
Answer:
This is a common challenge in PROTAC development. Here are several potential reasons and troubleshooting steps:
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.
-
Solution: Modify the linker to improve the physicochemical properties of the PROTAC. For example, incorporating features that favor cell permeability, such as reducing the number of rotatable bonds or adding moieties that can engage with transporters.
-
-
PROTAC Instability: The PROTAC may be rapidly metabolized or degraded within the cell.
-
Solution: Assess the metabolic stability of your PROTAC using liver microsomes or by monitoring its levels in cell lysates over time. If instability is an issue, modify the linker to block potential metabolic hotspots.
-
-
Unproductive Ternary Complex in a Cellular Context: The in vitro and cellular environments are different. The conformation of the ternary complex in the cell may not be conducive to ubiquitination.
-
Solution: Consider that the cellular environment can influence protein conformation and interactions. Re-evaluate the linker design, potentially exploring different compositions or attachment points.
-
-
Lack of Accessible Lysines: The E3 ligase must be able to transfer ubiquitin to accessible lysine residues on the surface of SHP2.
-
Solution: Use structural modeling or mass spectrometry-based ubiquitin mapping to identify accessible lysine residues on SHP2. If the current PROTAC design does not orient the E3 ligase towards these lysines, a redesign of the linker or attachment points is necessary.
-
Frequently Asked Questions (FAQs)
What is the optimal linker length for SHP2 PROTACs?
There is no single "optimal" linker length for all SHP2 PROTACs. The ideal length is highly dependent on the specific SHP2 binder, E3 ligase recruiter, and their respective attachment points. However, studies have shown that for some SHP2 PROTACs, linkers with 8-12 atoms are effective. For example, SHP2-D26, a potent SHP2 degrader, has a DC50 of 2.6 nM in MV4;11 cells and 6.0 nM in KYSE520 cells.
What are the most common types of linkers used for SHP2 PROTACs?
The most common linkers are flexible chains, such as polyethylene glycol (PEG) and alkyl chains. These are synthetically accessible and allow for systematic variation of length. More rigid linkers containing cyclic structures like piperazine or piperidine, or alkynes, are also used to improve conformational stability and physicochemical properties.
Which E3 ligase should I choose for my SHP2 PROTAC?
The most commonly used E3 ligases for PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice between them can impact the degradation efficiency and selectivity of the PROTAC. It is often necessary to empirically test both to determine which is more suitable for a particular SHP2 binder and linker combination.
How do I measure the degradation of SHP2?
The most common method is Western blotting, which allows for the visualization and semi-quantification of SHP2 protein levels in cell lysates after treatment with the PROTAC. More quantitative methods include mass spectrometry-based proteomics and in-cell reporter systems like HiBiT.
What is the importance of ternary complex formation assays?
Ternary complex formation assays, such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and proximity-based assays like AlphaLISA and TR-FRET, are crucial for understanding the interaction between SHP2, the PROTAC, and the E3 ligase. These assays can provide information on the affinity and stability of the ternary complex, which are key determinants of degradation efficiency.
Data Presentation
The following tables summarize quantitative data from published studies on the effect of linker length and composition on SHP2 PROTAC efficacy.
Table 1: Effect of Alkyl Linker Length on SHP2 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| SC5 | n-pentane | 5 | >10000 | <10 | HEK293 | VHL |
| SC7 | n-heptane | 7 | >10000 | ~20 | HEK293 | VHL |
| SC9 | n-nonane | 9 | ~5000 | ~40 | HEK293 | VHL |
| SC11 | n-undecane | 11 | ~2500 | ~64 | HEK293 | VHL |
| P9 | Modified Alkyl | ~12 | 35.2 | >90 | HEK293 | VHL |
Data adapted from a study on VHL-based SHP2 PROTACs.
Table 2: Effect of PEG Linker Length on SHP2 Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| SP-2 | PEG2 | 8 | 150 | 85 | HeLa | CRBN |
| SP-3 | PEG3 | 11 | 80 | 90 | HeLa | CRBN |
| SP-4 | PEG4 | 14 | 50 | >95 | HeLa | CRBN |
| SP-5 | PEG5 | 17 | 120 | 88 | HeLa | CRBN |
Data for CRBN-recruiting SHP2 PROTACs.
Experimental Protocols
1. Western Blotting for SHP2 Degradation
This protocol describes the steps to assess SHP2 protein levels in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
SHP2 PROTACs
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SHP2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SHP2 PROTAC or DMSO for the desired time (e.g., 24 hours). Include a positive control with a known SHP2 degrader and a negative control with an inactive epimer. To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SHP2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the SHP2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SHP2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. AlphaLISA for Ternary Complex Formation
This protocol provides a general guideline for assessing the formation of the SHP2-PROTAC-E3 ligase ternary complex using AlphaLISA technology.
Materials:
-
Recombinant tagged SHP2 protein (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC with a GST-tag)
-
SHP2 PROTACs
-
AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
AlphaLISA Acceptor beads (e.g., Nickel Chelate for His-tagged SHP2)
-
AlphaLISA Donor beads (e.g., Glutathione for GST-tagged VHL)
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the SHP2 PROTAC in AlphaLISA Assay Buffer.
-
Prepare solutions of recombinant SHP2 and the E3 ligase complex at the desired concentrations in AlphaLISA Assay Buffer. The optimal concentrations should be determined empirically.
-
-
Ternary Complex Formation:
-
In a 384-well plate, add the SHP2 protein, the E3 ligase complex, and the PROTAC dilutions.
-
The final volume should be a fraction of the total assay volume (e.g., 15 µL).
-
Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
-
Addition of AlphaLISA Beads:
-
Prepare a mixture of AlphaLISA Acceptor and Donor beads in AlphaLISA Assay Buffer.
-
Add the bead mixture to each well.
-
The final volume in each well should be the total assay volume (e.g., 20 µL).
-
-
Incubation and Detection:
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration.
-
A bell-shaped curve is typically observed, with the peak representing the maximal formation of the ternary complex. The decrease in signal at higher concentrations is due to the hook effect.
-
Mandatory Visualizations
Caption: SHP2 signaling and PROTAC-mediated degradation pathway.
Caption: Workflow for optimizing SHP2 PROTAC linker length.
Technical Support Center: Overcoming Resistance to SHP2 Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHP2 degraders. Our goal is to help you overcome common challenges and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SHP2 and why is it a target in cancer therapy?
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-RAF-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways are essential for cell proliferation, differentiation, and survival. In many cancers, aberrant SHP2 activation drives tumor growth, making it a compelling therapeutic target.
Q2: What are SHP2 degraders and how do they differ from SHP2 inhibitors?
SHP2 inhibitors are small molecules that typically bind to the catalytic site or an allosteric site to block the phosphatase activity of SHP2.[1] SHP2 degraders, often developed as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules. One end binds to SHP2, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome.[1][2] By eliminating the entire protein, degraders can potentially overcome resistance mechanisms that arise from mutations in the inhibitor binding site and address non-catalytic scaffolding functions of SHP2.[3]
Q3: What are the known mechanisms of resistance to SHP2 degraders?
While SHP2 degraders can overcome some resistance mechanisms that affect inhibitors, resistance to degraders can still emerge through several mechanisms:
-
Mutations in SHP2: Gain-of-function mutations in SHP2 can alter its conformation, potentially reducing the binding affinity of the degrader. However, some novel degraders, such as bivalent bioPROTACs, may be more effective against such mutants.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the loss of SHP2. A common mechanism is the reactivation of the RAS-ERK pathway through the upregulation of receptor tyrosine kinases (RTKs).[2][4]
-
Alterations in the Ubiquitin-Proteasome System: Changes in the expression or function of components of the ubiquitin-proteasome machinery, such as the recruited E3 ligase (e.g., VHL or Cereblon), could impair the degradation of SHP2.
-
Genomic Alterations: Deletion of certain genes, such as LZTR1, has been shown to confer resistance to SHP2 inhibitors, a mechanism that could potentially also affect degraders.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with SHP2 degraders.
Problem 1: Decreased or no SHP2 degradation observed in my cell line.
| Possible Cause | Suggested Solution |
| Low E3 Ligase Expression: The cell line may have low endogenous expression of the E3 ligase (e.g., VHL, CRBN) recruited by your specific SHP2 degrader. | Confirm the expression level of the relevant E3 ligase in your cell line by Western blot or qPCR. If expression is low, consider using a cell line with higher expression or a degrader that utilizes a different E3 ligase. |
| Impaired Ubiquitin-Proteasome Pathway: The cells may have a dysfunctional ubiquitin-proteasome system. | As a positive control, treat the cells with a proteasome inhibitor (e.g., MG132) alongside the SHP2 degrader. An accumulation of ubiquitinated SHP2 would suggest the pathway is active up to the proteasome. |
| Incorrect Degrader Concentration or Incubation Time: The concentration of the degrader may be suboptimal, or the incubation time may be too short. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for SHP2 degradation in your specific cell line. |
| Cell Line Authenticity and Passage Number: The cell line may have been misidentified or has undergone genetic drift at high passage numbers. | Authenticate your cell line using short tandem repeat (STR) profiling. Use cells at a low passage number for your experiments. |
Problem 2: My cells are showing resistance to the SHP2 degrader, even with confirmed SHP2 degradation.
| Possible Cause | Suggested Solution |
| Activation of Bypass Signaling Pathways: The cells may have activated compensatory signaling pathways, most commonly the RAS-ERK pathway, to overcome the loss of SHP2. | Analyze the phosphorylation status of key proteins in bypass pathways (e.g., p-ERK, p-AKT) by Western blot. Consider combination therapy with an inhibitor of the reactivated pathway (e.g., a MEK inhibitor like trametinib).[2] |
| Emergence of SHP2 Mutations: Although less common with degraders, mutations in SHP2 could arise that affect its function or interaction with downstream effectors. | Sequence the PTPN11 gene in the resistant cells to check for mutations. |
| Off-Target Effects of the Degrader: The degrader molecule itself might have off-target effects that contribute to cell survival. | Review the literature for known off-target effects of your specific SHP2 degrader. Compare the phenotype of degrader-treated cells with that of SHP2 knockout or siRNA-mediated knockdown cells. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions: Differences in cell density, passage number, and media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density and passage number limits. Ensure consistent quality of media and supplements. |
| Reagent Quality and Storage: Degradation of the SHP2 degrader or other reagents can lead to inconsistent results. | Store the SHP2 degrader and other critical reagents according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Pipetting Errors and Assay Technique: Inaccurate pipetting or variations in assay execution can introduce variability. | Calibrate your pipettes regularly. For plate-based assays, ensure consistent timing of reagent addition and reading. Include appropriate positive and negative controls in every experiment. |
Quantitative Data on SHP2 Degraders
The following tables summarize the in vitro and in vivo efficacy of selected SHP2 degraders.
Table 1: In Vitro Efficacy of SHP2 Degraders in Cancer Cell Lines
| Degrader | Cell Line | Cancer Type | DC50 (nM) | IC50 (µM) | Reference |
| SHP2-D26 | KYSE520 | Esophageal Cancer | 6.0 | 0.66 | [5] |
| MV-4-11 | Acute Myeloid Leukemia | 2.6 | 0.00099 | [5] | |
| P9 | HEK293 | Embryonic Kidney | 35.2 ± 1.5 | - | [3] |
| KYSE-520 | Esophageal Cancer | ~130 | 0.64 ± 0.13 | [3] | |
| TRD209 | NCI-H358 | Non-Small Cell Lung Cancer | Sub-nanomolar | Single-digit nanomolar | [6] |
| KP-4 | Pancreatic Cancer | - | <0.02 | [7] | |
| H358-G12C/Y96D | Resistant NSCLC | - | 0.0173 | [7] |
Table 2: In Vivo Efficacy of SHP2 Degraders (Monotherapy)
| Degrader | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| P9 | KYSE-520 Xenograft | 50 mg/kg, daily | Nearly complete tumor regression | [3] |
| TRD209 | KP-4 Xenograft | 10 mg/kg, every 3 days | >90% | [7] |
| PDAC PDX (KRAS-G12R) | 2.5 mg/kg, daily | >95% | [7] | |
| PDAC PDX (KRAS-WT) | 0.3 mg/kg, daily | >99% | [7] |
Table 3: In Vivo Efficacy of SHP2 Inhibitor/Degrader Combination Therapies
| SHP2 Agent | Combination Partner | Cancer Model | Efficacy | Reference |
| JAB-3312 (Sitneprotafib) | Glecirasib (KRAS G12C inhibitor) | Treatment-naïve and resistant models | Significantly enhanced anti-tumor activity | [8] |
| MEK inhibitors | KRAS-mutated cancer models | Delayed RTK signaling reactivation and enhanced TGI | [8] | |
| Osimertinib (EGFR inhibitor) | Osimertinib-resistant NSCLC models | Great efficacy | [8] | |
| SHP099 (inhibitor) | Trametinib (MEK inhibitor) | KRAS-mutant pancreas, lung, and ovarian cancer xenografts | Highly efficacious | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate with cultured cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Culture medium (serum-free for incubation step)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the SHP2 degrader and appropriate controls (e.g., vehicle control). Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of MTT solvent to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT solution only). Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for SHP2 Degradation
This protocol is for detecting the levels of SHP2 protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SHP2 (e.g., Cell Signaling Technology #3752)[9]
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the SHP2 degrader for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SHP2 and the loading control, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SHP2 signal to the loading control to determine the extent of degradation.
Immunoprecipitation (IP) for Ternary Complex Formation
This protocol can be adapted to demonstrate the interaction between SHP2, the degrader, and the E3 ligase.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., buffer without ionic detergents)
-
Antibody against the E3 ligase (for pulling down the complex)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-SHP2, anti-E3 ligase)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SHP2 degrader. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the antibody against the E3 ligase to the pre-cleared lysate and incubate to form the immune complex.
-
Capture of Immune Complex: Add fresh Protein A/G beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SHP2 and the E3 ligase to confirm their co-immunoprecipitation.
In Vitro Ubiquitination Assay
This protocol is to confirm that the SHP2 degrader induces the ubiquitination of SHP2.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (the one recruited by your degrader)
-
Recombinant SHP2 protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
SHP2 degrader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3, and recombinant SHP2 protein.
-
Treatment: Add the SHP2 degrader or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-SHP2 antibody. A high-molecular-weight smear or ladder of bands above the unmodified SHP2 band indicates poly-ubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitinated species.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SHP2 Inhibitor Sitneprotafib Combination Therapy Data Published in Academic Journal | Jacobio Pharma [jacobiopharma.com]
- 9. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison of SHP2 Degraders: SHP2-D26 vs. P9
In the rapidly evolving field of targeted protein degradation, the non-receptor protein tyrosine phosphatase SHP2 has emerged as a compelling target for therapeutic intervention in oncology. Two notable contenders in the development of SHP2 degraders are SHP2-D26 and P9. Both are proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of SHP2, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival. This guide provides a detailed comparison of their performance based on available experimental data.
Performance and Efficacy
Both SHP2-D26 and P9 have demonstrated potent degradation of SHP2 in various cancer cell lines. However, their efficacy, particularly in in vivo settings, shows notable differences.
SHP2-D26 was one of the first potent SHP2 degraders to be reported.[1][2][3] It effectively induces SHP2 degradation at low nanomolar concentrations in esophageal cancer (KYSE520) and acute myeloid leukemia (MV-4-11) cell lines.[4][5][6] Studies have shown that SHP2-D26 is over 30 times more potent at inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and cell growth compared to the SHP2 inhibitor SHP099 in these cell lines.[2][5][7] While it has shown some anti-tumor activity in vivo, it has been described as modest.[8]
P9 , a more recently developed SHP2 degrader, has also shown robust SHP2 degradation.[4][9] In HEK293 cells, P9 induces efficient SHP2 degradation with a DC50 of 35.2 ± 1.5 nM.[3][4][9] A key differentiator for P9 is its demonstrated, potent in vivo anti-tumor activity.[4][9] In a xenograft mouse model using KYSE-520 cells, administration of P9 led to a nearly complete tumor regression.[4][9] P9 has also been shown to be highly selective for SHP2 over other protein tyrosine phosphatases (PTPs).[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for SHP2-D26 and P9 based on published studies. It is important to note that these values may have been generated in different laboratories under varying experimental conditions.
| Parameter | SHP2-D26 | P9 | Cell Line |
| DC50 (Degradation) | 2.6 nM[2][6] | - | MV-4-11 |
| 6.0 nM[2][6] | ~130 nM[4] | KYSE520 | |
| - | 35.2 ± 1.5 nM[3][4][9] | HEK293 | |
| IC50 (Cell Viability) | 0.99 nM[6] | - | MV-4-11 |
| 0.66 µM[6] | 0.64 ± 0.13 µM[2] | KYSE520 | |
| In Vivo Efficacy | Modest anti-tumor activity[8] | Nearly complete tumor regression[4][9] | KYSE-520 Xenograft |
Mechanism of Action
Both SHP2-D26 and P9 are PROTACs that function by hijacking the cell's natural protein disposal system. They are bifunctional molecules that simultaneously bind to SHP2 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1][3][4] This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome.
Caption: Mechanism of Action for SHP2-D26 and P9 PROTACs.
SHP2 Signaling Pathway
SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a key role in activating the RAS/MAPK (ERK) pathway, which is a major driver of cell proliferation and survival. By degrading SHP2, both SHP2-D26 and P9 effectively block this signaling cascade.
Caption: Simplified SHP2 signaling pathway and point of intervention.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of SHP2-D26 and P9. Specific parameters may vary between studies.
Western Blot for SHP2 Degradation
This protocol is used to determine the extent of protein degradation following treatment with the degrader.
Caption: Experimental workflow for Western Blot analysis.
-
Cell Culture and Treatment: Cancer cells (e.g., KYSE520, MV-4-11) are cultured to a suitable confluency and then treated with varying concentrations of the SHP2 degrader or DMSO as a vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for SHP2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative levels of SHP2.
Cell Viability Assay
This assay measures the effect of the degraders on cell proliferation and survival.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the SHP2 degrader.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well.
-
Measurement: The signal (luminescence or absorbance) is measured using a plate reader. The results are then used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the SHP2 degraders in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., KYSE-520) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered with the SHP2 degrader (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm SHP2 degradation).
Conclusion
Both SHP2-D26 and P9 are potent and effective degraders of the oncoprotein SHP2. While SHP2-D26 was a pioneering molecule in this space, demonstrating excellent in vitro potency, the more recent degrader, P9, has shown particularly promising results in preclinical in vivo models, with the ability to induce near-complete tumor regression. The high selectivity and significant in vivo efficacy of P9 mark it as a strong candidate for further development as a potential therapeutic agent for SHP2-dependent cancers. Further direct comparative studies under identical experimental conditions would be beneficial to definitively establish the superior degrader for clinical translation.
References
- 1. inventions.prf.org [inventions.prf.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
Selectivity Profiling of SHP2 Protein Degrader-1: A Comparative Guide
This guide provides a detailed comparison of SHP2 Protein Degrader-1 with other alternative SHP2-targeting compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its selectivity and performance, supported by experimental data and detailed protocols.
Introduction to SHP2 and Targeted Protein Degradation
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] It is a key regulator of cell growth, proliferation, differentiation, and survival.[2][4] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers, making it an attractive target for therapeutic intervention.[5][6]
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate pathogenic proteins.[7][8] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] This approach offers potential advantages over traditional inhibition, including the ability to target non-enzymatic functions and overcome resistance mechanisms.[5][10]
Performance Comparison of SHP2 Degraders
The following tables summarize the in vitro performance of this compound in comparison to other known SHP2 degraders and inhibitors.
Table 1: In Vitro Degradation Potency
| Compound | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 Degrader-1 (P9) | SHP2 | VHL | HEK293 | 35.2 ± 1.5 | >90% (at 1 µM) | [11][12] |
| SHP2 | VHL | KYSE-520 | ~130 | Not Reported | [11] | |
| SHP2-D26 | SHP2 | VHL | KYSE-520 | 6.0 | >95% | [10][13][14] |
| SHP2 | VHL | MV-4-11 | 2.6 | >95% | [10][13][14] | |
| SP4 | SHP2 | CRBN | HeLa | Not Reported | Significant | [10][15] |
| Unnamed Degrader | SHP2 | Not Specified | NCI-H358 | Subnanomolar | >95% | [16] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Antiproliferative and Signaling Inhibition
| Compound | Cell Line | IC50 (µM) | p-ERK Inhibition EC50 (nM) | Reference |
| SHP2 Degrader-1 (P9) | KYSE-520 | 0.64 ± 0.13 | ~240 | [9][11] |
| SHP2-D26 | KYSE-520 & MV-4-11 | >30-fold more potent than SHP099 | >30-fold more potent than SHP099 | [10][14] |
| Unnamed Degrader | NCI-H358 | Single-digit nanomolar | Robust Inhibition | [16][17] |
| SHP099 (Inhibitor) | Not Specified | Not Reported | Not Reported | [10] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Selectivity Profile of this compound (P9)
The selectivity of a protein degrader is crucial for minimizing off-target effects. This compound (P9) has been profiled against other protein tyrosine phosphatases (PTPs) to assess its specificity.
Table 3: Selectivity of SHP2 Degrader-1 (P9) Against Other PTPs
| Protein | Degradation Observed (at 1 µM P9 for 16h in HEK293 cells) | Reference |
| SHP2 | Yes | [11][18] |
| SHP1 | No | [11][18] |
| PTP1B | No | [11][18] |
| TC-PTP | No | [11] |
| LYP | No | [11][18] |
| PRL1 | No | [11][18] |
| PRL2 | No | [11][18] |
Signaling Pathways and Mechanisms
To understand the context of SHP2 degradation, it is important to visualize its role in cellular signaling and the mechanism of action of PROTACs.
Caption: SHP2's role in the RAS-MAPK and PI3K-AKT signaling pathways.
Caption: Mechanism of action for this compound (PROTAC).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the presented data.
Western Blotting for SHP2 Degradation
This protocol is used to quantify the reduction in SHP2 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, KYSE-520) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the SHP2 degrader or DMSO (vehicle control) for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SHP2 (and loading controls like GAPDH or Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, and SHP2 levels are normalized to the loading control.
Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased view of a degrader's selectivity across the entire proteome.[19]
Caption: Experimental workflow for proteomics-based selectivity profiling.
-
Sample Preparation: Treat cells with the SHP2 degrader or DMSO. Harvest and lyse the cells, and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.[20]
-
Data Analysis: Identify and quantify proteins across all samples. Compare the protein abundance between the degrader-treated and control groups to identify proteins that are significantly downregulated (potential targets) or upregulated.[8][21]
Cell Viability Assay (e.g., CCK-8)
This assay measures the effect of the degrader on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 degrader for a specified period (e.g., 7 days).
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 value.
Conclusion
This compound (P9) demonstrates potent and highly selective degradation of SHP2, leading to the effective inhibition of downstream signaling and cancer cell proliferation.[11][12] Its high selectivity, as confirmed by the lack of degradation of other closely related phosphatases, is a promising characteristic for a therapeutic candidate.[11] Compared to other degraders like SHP2-D26, which shows lower nanomolar DC50 values, further optimization of P9 could enhance its degradation efficiency.[10][13][14] The use of comprehensive selectivity profiling techniques, such as global proteomics, will be crucial in the continued development of SHP2 degraders to ensure their safety and efficacy.[17][19] The data and protocols presented in this guide provide a framework for the comparative evaluation of SHP2-targeting compounds.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2021236775A1 - Small molecule degraders of shp2 protein - Google Patents [patents.google.com]
- 7. sapient.bio [sapient.bio]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 10. Drugging Protein Tyrosine Phosphatases through Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. licensing.prf.org [licensing.prf.org]
- 19. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sapient.bio [sapient.bio]
Validating the Mechanism of Action of SHP2 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted protein degradation has opened new avenues for therapeutic intervention, particularly for challenging drug targets like SHP2. As a non-receptor protein tyrosine phosphatase, SHP2 is a critical signaling node and a key player in various oncogenic pathways, including the RAS-MAPK cascade. While small molecule inhibitors of SHP2 have shown promise, SHP2 degraders, such as proteolysis-targeting chimeras (PROTACs), offer a distinct and potentially more advantageous mechanism of action. This guide provides a comparative analysis of SHP2 degraders and inhibitors, supported by experimental data and detailed protocols to validate their mechanism of action.
SHP2 Degraders vs. Inhibitors: A Head-to-Head Comparison
SHP2 degraders operate by inducing the ubiquitination and subsequent proteasomal degradation of the SHP2 protein. This "event-driven" pharmacology contrasts with the "occupancy-driven" mechanism of traditional inhibitors, which merely block the protein's active site. This fundamental difference leads to several potential advantages for degraders, including the potential to overcome inhibitor resistance and eliminate both the catalytic and scaffolding functions of SHP2.[1][2]
Quantitative Performance Metrics
The efficacy of SHP2 degraders is typically quantified by their half-maximal degradation concentration (DC50), while inhibitors are evaluated by their half-maximal inhibitory concentration (IC50). The following tables summarize the performance of selected SHP2 degraders and allosteric inhibitors based on published data.
| SHP2 Degrader | E3 Ligase Ligand | Linker | Target Warhead | DC50 (nM) | Cell Line | Reference |
| P9 | VHL | PEG-based | Allosteric Inhibitor | 35.2 ± 1.5 | HEK293 | [2] |
| SHP2-D26 | VHL | PEG-based | SHP099 derivative | 2.6 | MV4;11 | [3] |
| SHP2-D26 | VHL | PEG-based | SHP099 derivative | 6.0 | KYSE520 | [3] |
| R1-5C | Pomalidomide | PEG linker | RMC-4550 | Low nM | Leukemic cells | [4][5] |
| SHP2 Inhibitor | Mechanism | IC50 (nM) | Target | Reference |
| SHP099 | Allosteric | 71 | SHP2 | [6] |
| RMC-4550 | Allosteric | 4 | SHP2 | [7] |
| TNO155 | Allosteric | - | SHP2 | [8] |
| IACS-13909 | Allosteric | 15.7 | SHP2 | [8] |
| 11a-1 | Catalytic Site | 200 | SHP2 | [8] |
| CNBDA | Catalytic Site | 5000 | SHP2 | [8] |
| Polyphyllin D | Allosteric | 15300 | SHP2 | [9] |
| Ellagic acid | Catalytic Site | 690 | SHP2 | [9] |
| Fumosorinone | Non-competitive | 6310 | SHP2 | [9] |
| 17a | Allosteric | 3 | SHP2 | [7] |
| 15 | Allosteric | 6 | SHP2 | [10] |
| 5 | Allosteric | 67 | SHP2 | [10] |
| Ligand 111675 | Allosteric | 878 | SHP2 | [11] |
Visualizing the Mechanism of Action
To understand the mechanism of SHP2 degraders, it is crucial to visualize the underlying biological processes. The following diagrams, generated using Graphviz, illustrate the SHP2 signaling pathway, the experimental workflow for validating SHP2 degradation, and the logical relationship of the degrader's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 PROTAC R1-5C Datasheet DC Chemicals [dcchemicals.com]
- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
SHP2 Degraders: A Comparative Guide to Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy. While small molecule inhibitors of SHP2 have shown promise, a newer class of molecules, SHP2-targeting degraders (e.g., PROTACs), offers a distinct and potentially more potent mechanism of action by inducing the complete removal of the SHP2 protein. This guide provides a comparative overview of the efficacy of recently developed SHP2 degraders across various cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Comparison of SHP2 Degrader Efficacy
The following tables summarize the in vitro efficacy of several prominent SHP2 degraders. The data is presented to facilitate a direct comparison of their degradation potency (DC50), the concentration at which 50% of the target protein is degraded, and their anti-proliferative activity (IC50), the concentration at which 50% of cell growth is inhibited.
| Degrader | Cancer Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| P9 | KYSE-520 | Esophageal Squamous Cell Carcinoma | ~130 | 640 | [1] |
| HEK293 | Human Embryonic Kidney | 35.2 ± 1.5 | - | [2] | |
| SHP2-D26 | KYSE-520 | Esophageal Squamous Cell Carcinoma | 6.0 | 660 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 2.6 | 0.99 | [3] | |
| NCI-H358 | Non-Small Cell Lung Cancer | Sub-nanomolar | Single-digit nanomolar | [4][5] | |
| ZB-S-29 | MV4-11 | Acute Myeloid Leukemia | 6.02 | - | [6] |
| SP4 | HeLa | Cervical Cancer | - | 4.3 | [3] |
| R1-5C | MV4-11 | Acute Myeloid Leukemia | Low nanomolar | - | [6] |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | - | Comparable to RMC-4550 | [6] |
In Vivo Efficacy of SHP2 Degraders
| Degrader | Cancer Model | Dosing | Outcome | Reference |
| P9 | KYSE-520 Xenograft | 25 or 50 mg/kg daily | Dose-dependent tumor growth inhibition, with nearly complete regression at 50 mg/kg. | [2] |
| SHP2-D26 | NCI-H358 Xenograft | Single administration | Dmax >95% in tumors, with sustained reduction of SHP2 and downstream markers. | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of SHP2 degraders and the methods used to evaluate them, the following diagrams illustrate the key signaling pathway involving SHP2 and a typical experimental workflow for assessing degrader efficacy.
Caption: SHP2 signaling pathway in cancer.
Caption: Experimental workflow for SHP2 degrader evaluation.
Experimental Protocols
Western Blot for SHP2 Degradation (DC50 Determination)
This protocol is used to quantify the amount of SHP2 protein remaining in cancer cells after treatment with a degrader.
a. Cell Lysis:
-
Culture cancer cells to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of the SHP2 degrader for a specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SHP2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SHP2 band intensity to the loading control.
-
Plot the percentage of remaining SHP2 protein against the degrader concentration and fit a dose-response curve to determine the DC50 value.
Cell Viability Assay (IC50 Determination)
This protocol measures the effect of the SHP2 degrader on cancer cell proliferation and viability. The Cell Counting Kit-8 (CCK-8) assay is a common method.
a. Cell Seeding:
-
Harvest cancer cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
b. Drug Treatment:
-
Prepare serial dilutions of the SHP2 degrader in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different degrader concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
c. CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
d. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the degrader concentration and fit a dose-response curve to determine the IC50 value.[7][8][9]
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of an SHP2 degrader in a living organism.
a. Cell Implantation:
-
Harvest cancer cells (e.g., 5-10 x 10^6 cells) and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth.
b. Drug Administration:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the SHP2 degrader via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.
c. Efficacy Evaluation:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm SHP2 degradation).
d. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect compared to the control group.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. medchemexpress.com [medchemexpress.com]
In Vivo Showdown: A Head-to-Head Comparison of SHP2 Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vivo performance of leading SHP2 degraders. We delve into the experimental data and methodologies to offer a clear perspective on their therapeutic potential.
The protein tyrosine phosphatase SHP2 has emerged as a critical target in oncology, playing a key role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers. While SHP2 inhibitors have shown promise, targeted protein degradation offers an alternative and potentially more efficacious therapeutic strategy. This guide presents a head-to-head comparison of the in vivo activity of three prominent SHP2 degraders: the PROTACs P9 and D26, and the ATTEC degrader 11n.
At a Glance: In Vivo Efficacy of SHP2 Degraders
| Degrader | Type | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| P9 | PROTAC | KYSE-520 Xenograft (human esophageal squamous cell carcinoma) | Esophageal Cancer | 50 mg/kg, intraperitoneal, daily | Nearly complete tumor regression | Showed robust SHP2 depletion and suppression of p-ERK1/2 in the tumor, leading to significant anti-tumor activity.[1] |
| D26 | PROTAC | PC-9 Xenograft (human non-small cell lung cancer) | Lung Cancer | 20 mg/kg & 40 mg/kg, intraperitoneal | Moderate | Exerted moderate inhibition of tumor growth as a single agent.[2][3][4] |
| 11n | ATTEC | MIA PaCa-2 Xenograft (human pancreatic cancer) | Pancreatic Cancer | 50 mg/kg, intraperitoneal, every other day | Significant | Effectively inhibited tumor growth in a KRAS-mutant pancreatic cancer model.[5][6] |
Delving Deeper: Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the in vivo efficacy data. Below are the detailed methodologies for the key experiments cited.
In Vivo Tumor Xenograft Studies for P9
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: KYSE-520 human esophageal squamous cell carcinoma cells.
-
Procedure: 1 x 10^7 KYSE-520 cells were subcutaneously injected into the flank of each mouse. When tumors reached a volume of approximately 100-150 mm³, mice were randomized into vehicle and treatment groups.
-
Dosing: P9 was administered via intraperitoneal injection at a dose of 50 mg/kg daily. The vehicle control group received a solution of DMSO, PEG400, and saline.
-
Efficacy Assessment: Tumor volume was measured every other day using calipers and calculated using the formula: (length × width²) / 2. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (Western blot for SHP2 and p-ERK1/2 levels).[1]
In Vivo Tumor Xenograft Studies for D26
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line: PC-9 human non-small cell lung cancer cells.
-
Procedure: 5 x 10^6 PC-9 cells were subcutaneously injected into the right flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into control and treatment groups.
-
Dosing: D26 was administered intraperitoneally at doses of 20 mg/kg and 40 mg/kg. The specific treatment schedule (e.g., daily, every other day) is detailed in the primary publication.
In Vivo Tumor Xenograft Studies for 11n
-
Animal Model: Male BALB/c nude mice (4-5 weeks old).
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Procedure: 5 × 10^6 MIA PaCa-2 cells were subcutaneously injected into the right flank of each mouse. When the tumor volume reached approximately 100 mm³, the mice were randomly assigned to different treatment groups.
-
Dosing: 11n was administered via intraperitoneal injection at a dose of 50 mg/kg every other day.
-
Efficacy Assessment: Tumor size and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.
Visualizing the Science: Pathways and Processes
To better understand the context of these SHP2 degraders, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic efficacy of the novel SHP2 degrader SHP2-D26, alone or in combination, against lung cancer is associated with modulation of p70S6K/S6, Bim and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel SHP2 ATTEC Degraders against Pancreatic Ductal Adenocarcinoma Harboring KRAS(G12D) Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SHP2 Protein Degrader-1: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology. This guide provides a comprehensive comparison of a novel SHP2 protein degrader, designated here as SHP2 Degrader-1 (based on the publicly available data for the degrader P9), with leading allosteric SHP2 inhibitors, TNO-155 and RMC-4630. This analysis focuses on cross-reactivity, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on the selectivity of these promising therapeutic agents.
Executive Summary
Targeted degradation of SHP2 offers a distinct therapeutic advantage over inhibition by potentially eliminating both the enzymatic and scaffolding functions of the protein. A critical parameter for any targeted therapeutic is its selectivity, minimizing off-target effects and enhancing the therapeutic window. This guide reveals that SHP2 Degrader-1 (P9) exhibits a high degree of selectivity, with minimal cross-reactivity against a panel of other protein tyrosine phosphatases (PTPs). While quantitative, head-to-head comparative data for a broad panel of phosphatases is not publicly available for the allosteric inhibitors TNO-155 and RMC-4630, existing data and public filings describe them as highly selective inhibitors.
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, a key cascade regulating cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers.
Caption: The SHP2-mediated RAS/MAPK signaling pathway.
Comparative Selectivity Data
The selectivity of a targeted agent is paramount to its clinical success. The following tables summarize the available cross-reactivity data for SHP2 Degrader-1 (P9) and qualitative selectivity statements for TNO-155 and RMC-4630.
Table 1: Enzymatic Selectivity of SHP2 Degrader-1 (P9)
| Phosphatase Target | IC50 (nM) |
| SHP2 | 95 |
| PTP1B | >10,000 |
| TCPTP | >10,000 |
| SHP1 | >10,000 |
| LYP | >10,000 |
| Other PTPs (11 total) | >10,000 |
Data sourced from a study by Miao et al. (2023) where P9 was evaluated against a panel of 15 representative PTP family members.[1][2]
Table 2: Cellular Degradation Selectivity of SHP2 Degrader-1 (P9)
| Protein | Degradation Observed (at 1 µM) |
| SHP2 | Yes |
| SHP1 | No |
| PTP1B | No |
| TC-PTP | No |
| LYP | No |
| PRL1 | No |
| PRL2 | No |
Based on Western blot analysis in HEK293 cells.[1]
Table 3: Selectivity of Comparator SHP2 Inhibitors
| Compound | Selectivity Data | Source |
| TNO-155 | Described as a "highly potent, selective" inhibitor. Quantitative data against a broad phosphatase panel is not readily available in the public domain. | [3] |
| RMC-4630 | Stated to have "no significant interaction with kinases or other phosphatases" in standard in vitro assays. | Revolution Medicines, Inc. SEC Filing |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, this section outlines the general methodologies for key experiments used to assess the cross-reactivity of SHP2-targeted compounds.
In Vitro Phosphatase Selectivity Assay
This assay is designed to determine the inhibitory activity of a compound against a panel of protein tyrosine phosphatases.
Caption: Generalized workflow for an in vitro phosphatase selectivity assay.
Detailed Protocol:
-
Reagent Preparation: Recombinant human protein tyrosine phosphatases are diluted to a working concentration in an appropriate assay buffer. The test compound is serially diluted to create a concentration gradient. A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is prepared in the assay buffer.
-
Assay Plate Setup: The serially diluted test compound and controls (vehicle and a known pan-phosphatase inhibitor) are dispensed into a 384-well assay plate.
-
Enzyme Addition: The recombinant PTPs are added to the wells containing the test compounds and controls.
-
Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: The phosphatase reaction is initiated by the addition of the DiFMUP substrate.
-
Signal Measurement: The fluorescence intensity is measured at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time plot. The percent inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a four-parameter logistic equation.
Cellular Selectivity Assessment by Western Blot
This method is used to determine if a degrader selectively reduces the level of the target protein within a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment: A human cell line (e.g., HEK293) is cultured to approximately 80% confluency. The cells are then treated with the SHP2 degrader at a specific concentration (e.g., 1 µM) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 16-24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for SHP2, other phosphatases of interest (e.g., SHP1, PTP1B), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of the proteins of interest are normalized to the loading control to determine the extent of degradation.
Conclusion
The data presented in this guide highlights the high selectivity of the SHP2 Degrader-1 (P9). Both enzymatic and cellular assays demonstrate its preferential activity towards SHP2 with minimal impact on other tested protein tyrosine phosphatases. While the allosteric inhibitors TNO-155 and RMC-4630 are reported to be highly selective, the publicly available data for a broad, quantitative comparison is limited. For researchers in the field of targeted protein degradation and SHP2-focused drug discovery, the high selectivity of degraders like P9 represents a significant step forward in developing potentially safer and more effective cancer therapeutics. Further head-to-head comparative studies will be invaluable in fully elucidating the selectivity profiles of these different modalities.
References
Orthogonal Validation of SHP2 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a promising therapeutic strategy in oncology. Unlike traditional inhibition, which only blocks the protein's function, degradation removes the entire protein, potentially leading to a more profound and durable response. This guide provides a comparative overview of orthogonal validation methods for SHP2 degradation, supported by experimental data and detailed protocols.
Introduction to SHP2 and Targeted Degradation
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, a key cascade regulating cell growth, proliferation, and survival.[1][2][3][4][5] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target.[1][2][3][4][5]
Targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), offer an alternative to small molecule inhibitors.[6][7][8] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (SHP2), leading to its ubiquitination and subsequent degradation by the proteasome.[7][8][9] This guide focuses on the essential experimental techniques used to validate the efficacy and specificity of SHP2 degraders.
Comparative Analysis of SHP2 Degraders
Several SHP2 degraders have been developed, each with distinct characteristics. The table below summarizes the performance of some prominent examples compared to allosteric inhibitors.
| Compound | Type | Target | DC50 | IC50 | Key Findings |
| P9 | PROTAC | SHP2 | 35.2 ± 1.5 nM (HEK293 cells)[7][8] | 0.64 ± 0.13 µM (KYSE-520 cells)[7] | Induces efficient, concentration- and time-dependent degradation of SHP2.[6][7] Shows improved anti-tumor activity over parent allosteric inhibitors and leads to nearly complete tumor regression in xenograft models.[6][7][10] |
| R1-5C | PROTAC | SHP2 | Low nanomolar[1] | Not explicitly stated | Highly selective for SHP2, suppresses MAPK signaling, and inhibits cancer cell growth.[1][2][4][5] |
| SP4 | PROTAC | SHP2 | Not explicitly stated | 100 times more potent than SHP099 in HeLa cells | Significantly inhibits the growth of HeLa cells and induces SHP2 degradation and cell apoptosis.[6] |
| SHP099 | Allosteric Inhibitor | SHP2 | N/A | High nanomolar to low micromolar | Binds to an allosteric pocket, locking SHP2 in an autoinhibited conformation.[6] |
| RMC-4550 | Allosteric Inhibitor | SHP2 | N/A | Not explicitly stated | Used as a warhead in the development of SHP2 PROTACs.[1][2][3][4][5] |
Orthogonal Validation Workflow
A multi-faceted approach is crucial to rigorously validate SHP2 degradation. The following workflow outlines the key experimental stages:
Caption: Orthogonal validation workflow for SHP2 degradation.
Detailed Experimental Protocols
Western Blotting for SHP2 Protein Levels
Objective: To directly measure the reduction in SHP2 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, KYSE-520, or relevant cancer cell lines) at a suitable density.[7][8] Treat cells with varying concentrations of the SHP2 degrader or vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).[5][7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SHP2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.[7]
Global Proteomics for Specificity Analysis
Objective: To assess the selectivity of the degrader by measuring its effect on the entire proteome.
Methodology:
-
Sample Preparation: Treat cells with the SHP2 degrader or vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance profiles between the degrader-treated and control samples to identify off-target effects.
Analysis of Downstream Signaling
Objective: To confirm that SHP2 degradation leads to the expected functional consequences on downstream signaling pathways.
Methodology:
-
Western Blotting for Phospho-proteins: Following treatment with the SHP2 degrader, lyse the cells and perform Western blotting as described above.
-
Antibodies: Use primary antibodies specific for the phosphorylated forms of downstream targets, such as p-ERK1/2 and p-STAT1.[7][12]
-
Analysis: A decrease in the levels of these phosphorylated proteins indicates successful inhibition of the SHP2-mediated signaling cascade.
Cell Viability and Proliferation Assays
Objective: To evaluate the impact of SHP2 degradation on cancer cell growth and survival.
Methodologies:
-
CCK-8 Assay:
-
Seed cells in a 96-well plate and treat with a range of degrader concentrations for several days (e.g., 7 days).[7]
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm to determine cell viability.
-
-
Colony Formation Assay:
-
Seed a low number of cells in a 6-well plate and treat with the degrader or vehicle control.
-
Allow the cells to grow for 1-2 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies.
-
Signaling Pathway and Degradation Mechanism
The following diagram illustrates the role of SHP2 in the RAS-MAPK pathway and the mechanism of PROTAC-mediated degradation.
References
- 1. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeted Degradation of the Oncogenic Phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of SHP2 Degraders: In Vitro Efficacy and In Vivo Anti-Tumor Activity
A detailed examination of the preclinical data reveals the burgeoning potential of SHP2 degraders as a promising therapeutic strategy in oncology. This guide provides a comparative overview of the in vitro and in vivo efficacy of prominent SHP2 degraders, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.
Src homology 2 domain-containing phosphatase 2 (SHP2) has emerged as a critical node in various oncogenic signaling pathways, most notably the RAS-MAPK pathway.[1][2][3] Its role in mediating cell proliferation, survival, and differentiation has made it an attractive target for cancer therapy.[4] While SHP2 inhibitors have shown clinical promise, targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel and potentially more efficacious approach.[5][6] This guide delves into the preclinical data of several SHP2 degraders, comparing their performance in cellular and animal models.
SHP2 Signaling Pathway and Degrader Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that, upon activation by receptor tyrosine kinases (RTKs), dephosphorylates specific substrates, leading to the activation of the RAS/MAPK cascade.[7] SHP2 degraders are heterobifunctional molecules that hijack the cell's natural protein disposal system. They consist of a ligand that binds to SHP2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the SHP2 protein, thereby blocking downstream signaling.
Caption: SHP2 signaling pathway and the mechanism of action for SHP2 degraders.
Comparative In Vitro Efficacy of SHP2 Degraders
The in vitro efficacy of SHP2 degraders is primarily assessed by their ability to induce the degradation of the SHP2 protein, typically quantified by the DC50 value (the concentration required to degrade 50% of the target protein). Furthermore, the functional consequence of SHP2 degradation is evaluated by measuring the inhibition of downstream signaling, such as the phosphorylation of ERK (p-ERK), and the impact on cancer cell proliferation.
| Degrader | Cell Line | DC50 (nM) | p-ERK Inhibition (EC50, nM) | Reference |
| P9 | HEK293 | 35.2 ± 1.5 | - | [8][9] |
| KYSE-520 | ~130 | ~240 | [8] | |
| SHP2-D26 | KYSE-520 | 6.0 | >30x more potent than SHP099 | [10] |
| MV4;11 | 2.6 | >30x more potent than SHP099 | [10] | |
| SP4 | HeLa | - | 100x higher inhibitory activity than SHP099 | [11][12] |
| Compound 5 | NCI-H358 | Sub-nanomolar | - | [13] |
| Unnamed | Multiple KRAS mutant cell lines | Sub-nanomolar | - | [14] |
Note: SHP099 is a known SHP2 inhibitor used as a comparator.
Comparative In Vivo Efficacy of SHP2 Degraders
The ultimate test for any potential therapeutic is its efficacy in a living organism. For SHP2 degraders, in vivo studies, primarily in xenograft mouse models, are crucial to assess their anti-tumor activity, pharmacokinetic properties, and tolerability.
| Degrader | Animal Model | Dosing Regimen | Key Findings | Reference |
| P9 | KYSE-520 Xenograft | 25 mg/kg and 50 mg/kg, intraperitoneal injection | Dose-dependent tumor growth inhibition; nearly complete tumor regression at 50 mg/kg. Robust SHP2 depletion and suppression of p-ERK in tumors. | [8][9] |
| Unnamed | NCI-H358 (KRAS G12C) Xenograft | Once-weekly intravenous administration | Strong tumor growth inhibition without significant body weight loss. Sustained reduction of SHP2 and downstream markers for several days. | [14] |
| Unnamed | KRAS mutant CDX model | Once-weekly intravenous administration | Strong tumor growth inhibition without hematological and liver toxicities. | [13] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro SHP2 Degradation Assay (Western Blot)
Caption: A typical workflow for an in vitro SHP2 degradation assay.
-
Cell Culture and Seeding: Cancer cell lines (e.g., KYSE-520, HEK293) are cultured in appropriate media and conditions. Cells are then seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the SHP2 degrader or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specific duration (e.g., 16 hours) to allow for protein degradation.[8]
-
Cell Lysis and Protein Quantification: Cells are washed and lysed to extract total protein. The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then probed with primary antibodies specific for SHP2, phosphorylated ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized. The intensity of the bands is quantified using densitometry software to determine the percentage of SHP2 degradation relative to the vehicle control, from which the DC50 is calculated.
In Vivo Xenograft Model for Efficacy Studies
Caption: Standard workflow for an in vivo xenograft efficacy study.
-
Animal Model and Tumor Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., KYSE-520, NCI-H358).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: The SHP2 degrader is administered to the treatment groups via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.[8][14]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot to confirm SHP2 degradation and p-ERK inhibition in the tumor tissue).[8]
Conclusion
The development of SHP2 degraders represents a significant advancement in the pursuit of targeted cancer therapies. The preclinical data for compounds like P9 and others demonstrate potent in vitro degradation of SHP2, leading to the suppression of oncogenic signaling and inhibition of cancer cell growth.[8][10] Importantly, these promising in vitro results have translated into significant anti-tumor efficacy in in vivo models, with some degraders achieving complete tumor regression.[8] The ability to induce degradation offers potential advantages over traditional inhibition, including the potential to overcome resistance mechanisms.[6] As research continues, further optimization of the pharmacokinetic and safety profiles of SHP2 degraders will be crucial for their successful clinical translation. This guide provides a foundational comparison to aid researchers in navigating this exciting and rapidly evolving field.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
SHP2 Degrader vs. Inhibitor: A Comparative Guide to Downstream Signaling Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SHP2 degraders and inhibitors, focusing on their impact on downstream signaling pathways. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the mechanisms and experimental workflows.
Executive Summary
SHP2, a non-receptor protein tyrosine phosphatase, is a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs).[1] Its role in activating the RAS-mitogen-activated protein kinase (MAPK) cascade has made it a compelling target in oncology.[1] Two primary therapeutic strategies have emerged: allosteric inhibition and targeted protein degradation. While both aim to abrogate SHP2 function, they do so via distinct mechanisms that result in different downstream cellular consequences.
SHP2 inhibitors typically bind to an allosteric site on the protein, locking it in an inactive conformation.[2] This approach can effectively block SHP2's catalytic activity. However, the continued presence of the inhibited SHP2 protein may allow for non-catalytic scaffolding functions and the potential for the development of resistance.[1]
In contrast, SHP2 degraders, often developed using Proteolysis Targeting Chimera (PROTAC) technology, function by inducing the ubiquitination and subsequent proteasomal degradation of the SHP2 protein.[3][] This elimination of the entire protein is hypothesized to provide a more profound and sustained inhibition of downstream signaling, potentially overcoming some of the limitations of traditional inhibitors.[1] This guide will delve into the experimental data that supports these differing effects.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies directly comparing the efficacy of SHP2 degraders and inhibitors in various cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Type | Cell Line | DC (nM) | IC (nM) | Reference |
| P9 | Degrader | HEK293 | 35.2 ± 1.5 | - | [3] |
| P9 | Degrader | KYSE-520 | ~130 | 640 ± 130 | [3] |
| Compound 3 | Inhibitor | KYSE-520 | - | >10,000 | [3] |
| SHP2-D26 | Degrader | MV4;11 | 2.6 | 0.99 | [5] |
| SHP2-D26 | Degrader | KYSE-520 | 6.0 | 0.66 | [5] |
| SHP099 | Inhibitor | KYSE-520 | - | >30,000 | [6] |
| SP4 | Degrader | HeLa | - | Significantly more potent than SHP099 | [7][8] |
| SHP099 | Inhibitor | HeLa | - | - | [7][8] |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell proliferation.
Table 2: Downstream Signaling Inhibition
| Compound | Type | Cell Line | Target | EC (nM) | Notes | Reference |
| P9 | Degrader | KYSE-520 | p-ERK1/2 | ~240 | Dose-dependent reduction | [3] |
| SHP2-D26 | Degrader | KYSE-520 & MV4;11 | p-ERK | >30-times more potent than SHP099 | - | [6] |
| SHP099 | Inhibitor | KYSE-520 & MV4;11 | p-ERK | - | - | [6] |
EC50: Concentration required for 50% effective inhibition of the signaling molecule.
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Type | Model | Dose | Tumor Growth Inhibition | SHP2 Reduction in Tumor | p-ERK Reduction in Tumor | Reference |
| P9 | Degrader | KYSE-520 Xenograft | 50 mg/kg | Nearly complete tumor regression | 34 ± 18% of control | 24 ± 12% of control | [3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways regulated by SHP2 and the distinct mechanisms of action of SHP2 inhibitors and degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for SHP2 Degradation and Downstream Signaling
This protocol is used to determine the levels of SHP2 protein and the phosphorylation status of downstream signaling molecules like ERK.
-
Cell Lysis:
-
Treat cells with the SHP2 degrader or inhibitor at the indicated concentrations and for the specified duration.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against SHP2, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][10]
-
Wash the membrane three times with TBST.[9]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[9]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[11]
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of SHP2 degraders and inhibitors on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.[12]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SHP2 degrader or inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of SHP2 degraders and inhibitors in a living organism.
-
Cell Implantation:
-
Subcutaneously inject cancer cells (e.g., KYSE-520) into the flanks of immunocompromised mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the SHP2 degrader, inhibitor, or vehicle control to the mice via the appropriate route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule.
-
-
Tumor Volume and Body Weight Measurement:
-
Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Excise the tumors and prepare tumor homogenates for Western blot analysis to assess the levels of SHP2 and p-ERK.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the effects of an SHP2 degrader and an inhibitor.
Conclusion
The available data suggests that SHP2 degraders offer several potential advantages over traditional inhibitors. By eliminating the SHP2 protein, degraders can lead to a more profound and sustained inhibition of downstream signaling pathways, such as the RAS-MAPK cascade. This is reflected in their potent anti-proliferative effects in cancer cell lines and robust tumor regression in in vivo models.[3] The ability to achieve a greater biological effect at lower concentrations, as evidenced by the nanomolar DC50 and IC50 values for compounds like SHP2-D26, highlights the promise of this therapeutic modality.[5] Further research, including comprehensive proteomic studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of SHP2 degraders and their long-term impact on downstream signaling and clinical outcomes compared to SHP2 inhibitors.
References
- 1. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
A Tale of Two Silences: Unpacking the Phenotypic Divergence of SHP2 Knockout and Degradation
For researchers and drug development professionals navigating the intricate landscape of targeted therapies, understanding the nuanced differences between genetic knockout and targeted protein degradation is paramount. This guide provides an objective comparison of the phenotypic consequences of eliminating SHP2 function through these two distinct mechanisms, supported by experimental data and detailed methodologies.
The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a well-validated therapeutic target in oncology.[1] It plays a pivotal role in the RAS-MAPK pathway, among others, influencing cell proliferation, survival, and differentiation.[2] While both genetic knockout (KO) and targeted protein degradation offer means to ablate SHP2 function, the resulting cellular phenotypes can differ significantly. This guide dissects these differences, providing a clear comparison for researchers designing experiments and interpreting results in the context of SHP2-targeted drug discovery.
Quantitative Comparison of SHP2 Knockout and Degradation Phenotypes
The following tables summarize the key quantitative differences observed between SHP2 knockout and degradation, drawing from various experimental models.
| Parameter | SHP2 Knockout | SHP2 Degradation (PROTACs) | Key References |
| SHP2 Protein Level | Complete and permanent ablation (>95% reduction) | Transient and tunable reduction, often >95% at optimal concentrations | [3][4] |
| Effect on Cell Viability (IC50) | Not directly applicable (cell lines are generated with KO) | Potent inhibition of cell growth with IC50 values in the nanomolar to low micromolar range. For example, SHP2-D26 has an IC50 of <10 nM in some cell lines. | [3][5][6] |
| Downstream Signaling (p-ERK) | Significant and sustained reduction in basal and stimulated p-ERK levels. | Rapid and potent dose-dependent reduction in p-ERK levels. | [6][7][8] |
| Effect on Other Signaling Pathways | Can lead to adaptive rewiring and compensatory activation of pathways like STAT3. | May also modulate other pathways like PI3K/AKT, but the acute nature of degradation might mitigate some compensatory responses. | [7] |
Deciphering the Mechanisms: Knockout vs. Degradation
The fundamental difference between SHP2 knockout and degradation lies in the mechanism of protein removal and its temporal nature.
SHP2 Knockout represents a permanent and complete loss of the SHP2 protein from the earliest stages of the experimental model (e.g., in a genetically engineered cell line or mouse). This chronic absence can lead to developmental effects and allows for long-term cellular adaptation and signaling pathway rewiring.
SHP2 Degradation , typically achieved using Proteolysis Targeting Chimeras (PROTACs), offers a more acute and pharmacologically controlled approach.[9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (SHP2), leading to its ubiquitination and subsequent degradation by the proteasome.[10] This process is rapid, reversible, and dose-dependent, providing a powerful tool to study the immediate consequences of SHP2 loss.[5][11]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for SHP2 and p-ERK Analysis
Objective: To determine the protein levels of total SHP2 and phosphorylated ERK (p-ERK) following SHP2 knockout or degradation.
Methodology:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against SHP2, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein band intensities.[12][13]
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of SHP2 degradation on cell viability.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the SHP2 degrader or vehicle control for a specified period (e.g., 72 hours).
-
Reagent Preparation and Addition: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions. An equal volume of reagent is added to each well.
-
Incubation and Lysis: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP, which correlates with the number of viable cells.[14][15][16]
Proteasome-Mediated Degradation Assay
Objective: To confirm that the degradation of SHP2 by a PROTAC is dependent on the proteasome.
Methodology:
-
Cell Treatment: Cells are pre-treated with a proteasome inhibitor (e.g., MG132) or a vehicle control for a short period (e.g., 1-2 hours).
-
PROTAC Addition: The SHP2 PROTAC is then added to the cells at a concentration known to induce degradation.
-
Incubation: Cells are incubated for a time point where significant degradation is typically observed.
-
Analysis: Cell lysates are collected and analyzed by Western blotting for SHP2 protein levels. A rescue of SHP2 levels in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.[1]
Conclusion: Choosing the Right Tool for the Job
Both SHP2 knockout and degradation are invaluable tools for dissecting the function of this critical phosphatase.
-
SHP2 knockout provides a model for the long-term consequences of complete SHP2 ablation, useful for studying developmental roles and chronic disease states. However, the potential for cellular adaptation and compensatory mechanisms must be considered when interpreting results.
-
SHP2 degradation offers a pharmacologically controlled, acute, and reversible method to study the immediate effects of SHP2 loss. This approach is highly relevant for preclinical drug development and for understanding the direct impact of SHP2 on signaling networks without the confounding factor of long-term adaptation.
Ultimately, the choice between these methodologies depends on the specific research question. For elucidating the direct, druggable consequences of SHP2 inhibition, targeted degradation provides a more clinically translatable model. In contrast, for understanding the fundamental biological roles of SHP2 throughout development and in established biological systems, genetic knockout remains an indispensable tool. A comprehensive understanding of SHP2 biology and its therapeutic potential is best achieved by leveraging the complementary insights gained from both approaches.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 6. SHP2 inhibition and adjuvant therapy synergistically target KIT‐mutant GISTs via ERK1/2‐regulated GSK3β/cyclin D1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 15. ch.promega.com [ch.promega.com]
- 16. promegaconnections.com [promegaconnections.com]
Benchmarking New SHP2 Degraders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of newly emerging SHP2 degraders against established compounds, supported by experimental data and detailed protocols. This document aims to facilitate the evaluation of novel SHP2-targeting therapeutics by presenting a clear, data-driven analysis of their performance.
Introduction to SHP2 Degraders
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated target in oncology. It plays a pivotal role in the RAS-ERK (MAPK), PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in cancer. While SHP2 inhibitors have shown promise, targeted protein degradation has emerged as a powerful alternative strategy. SHP2 degraders, primarily Proteolysis Targeting Chimeras (PROTACs) and Autophagy-Tethering Compounds (ATTECs), offer the potential for improved potency, selectivity, and the ability to overcome resistance mechanisms associated with traditional inhibitors.
This guide focuses on a comparative analysis of prominent published SHP2 degraders, providing a framework for benchmarking new chemical entities.
Comparative Analysis of Published SHP2 Degraders
The following tables summarize the key characteristics and performance data of several well-characterized SHP2 degraders. These compounds utilize different E3 ligases and linkers, resulting in varied degradation efficiencies and cellular activities across different cancer cell lines.
Table 1: Key Molecular Features of Published SHP2 Degraders
| Compound | Type | Warhead | Linker Type | E3 Ligase Ligand | E3 Ligase Recruited |
| SHP2-D26 | PROTAC | SHP099 derivative | PEG-based | VHL-1 | VHL |
| P9 | PROTAC | Allosteric Inhibitor | Not specified | VHL-2 | VHL |
| ZB-S-29 | PROTAC | TNO155 derivative | PEG-based | Thalidomide | CRBN |
| SP4 | PROTAC | SHP099 derivative | PEG-based | Pomalidomide | CRBN |
| R1-5C | PROTAC | RMC-4550 | PEG-based | Pomalidomide | CRBN |
Table 2: Comparative Performance Data of SHP2 Degraders in Key Cancer Cell Lines
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| SHP2-D26 | KYSE520 | 6.0[1] | >95[1] | 0.99[2] |
| MV4;11 | 2.6[1] | >95[1] | Not Reported | |
| P9 | HEK293 | 35.2[3][4] | >90[4] | Not Reported |
| KYSE-520 | ~130[3] | Not Reported | 640[4] | |
| ZB-S-29 | MV4;11 | 6.02[5] | Not Reported | Not Reported |
| SP4 | HeLa | Not Reported | Not Reported | ~100-fold more potent than SHP099[6] |
| R1-5C | MV4;11 | Low nM | Not Reported | Comparable to RMC-4550[7] |
| KYSE-520 | Not Reported | Not Reported | Comparable to RMC-4550[7] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration for cell growth.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate benchmarking of novel SHP2 degraders. Below are methodologies for key assays.
SHP2 Degradation and Phospho-ERK Western Blot Analysis
This protocol is designed to assess the extent of SHP2 protein degradation and the resulting impact on downstream signaling.
Materials:
-
Cancer cell lines (e.g., KYSE520, MV4;11)
-
SHP2 degrader compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SHP2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-range of the SHP2 degrader or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SHP2 and phospho-ERK signals to the loading control and total ERK, respectively.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the effect of SHP2 degradation on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
SHP2 degrader compounds
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 degrader or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression.
Visualizing Key Processes and Pathways
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the downstream RAS-RAF-MEK-ERK pathway.
Caption: SHP2's role in the RTK/RAS/ERK signaling cascade.
Experimental Workflow for Benchmarking SHP2 Degraders
This workflow outlines the key steps in evaluating and comparing the efficacy of new SHP2 degraders.
References
- 1. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SHP2 Protein Degrader-1: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical entities like SHP2 protein degrader-1 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this targeted protein degrader.
Targeted protein degraders (TPDs), including those targeting SHP2, represent a rapidly advancing class of therapeutics.[1][2] While they are classified as small molecules, their unique mechanisms of action and chemical properties necessitate careful consideration for waste management to ensure personnel safety and environmental protection.[1][2] The following procedures are based on established best practices for hazardous laboratory waste and should be implemented in accordance with your institution's specific environmental health and safety (EHS) protocols.
I. Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to have a designated and properly labeled waste container readily accessible in the work area, such as within a chemical fume hood.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes:
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Chemically resistant gloves (nitrile or neoprene recommended)
-
Closed-toe shoes
II. Waste Characterization and Segregation: The First Steps to Proper Disposal
The foundation of safe disposal lies in accurate waste characterization and meticulous segregation. This prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal streams.
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for "this compound" may not be publicly available, the manufacturer or synthesizing laboratory must provide one. This document contains critical information on physical and chemical properties, hazards, and initial disposal considerations.
-
Segregate Waste Streams: Never mix different types of chemical waste.[3][4] For this compound, maintain the following separate waste streams:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and weighing papers.
-
Liquid Waste: This comprises solutions containing this compound. It is crucial to segregate aqueous waste from organic solvent waste.[3] Do not dispose of any organic solvents down the sanitary sewer.
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be placed in a designated, puncture-proof sharps container.
-
Empty Original Containers: Rinsate from cleaning containers that held hazardous waste must be disposed of as hazardous waste.[3]
-
The following table summarizes the primary waste streams for this compound.
| Waste Type | Examples | Disposal Container |
| Solid Chemical Waste | Contaminated gloves, pipette tips, vials, weighing paper | Labeled hazardous waste bag or container |
| Liquid Chemical Waste | Unused solutions, experimental residues, solvent rinses | Labeled, compatible hazardous waste container (e.g., glass or polyethylene) |
| Sharps Waste | Contaminated needles, syringes, razor blades | Puncture-resistant sharps container |
| Empty Containers | Original vial or bottle of this compound | Dispose of as hazardous waste, including any rinsate[3] |
III. Step-by-Step Disposal Protocol
Step 1: Container Selection and Labeling
-
Choose a waste container that is chemically compatible with the waste being generated (e.g., glass for organic solvents, high-density polyethylene for many aqueous solutions).
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the container clearly with the words "Hazardous Waste."[4][5]
-
The label must include the full chemical name(s) of the contents (e.g., "this compound in DMSO") and the approximate concentration or percentage of each component.[4]
-
Indicate the associated hazards (e.g., "Toxic," "Flammable").[4]
Step 2: Accumulation of Waste
-
All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5] This could be a labeled section of a workbench or within a chemical fume hood.[4]
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.
Step 3: Requesting Waste Pickup
-
Once a waste container is full, or if the experiment is complete, arrange for its disposal through your institution's EHS department.
-
Follow your facility's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a tag attached to the container.
Step 4: Documentation
-
Maintain accurate records of the waste generated, including the chemical identity, quantity, and date of generation. This is a regulatory requirement and aids in tracking and managing laboratory waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for materials contaminated with this compound.
Caption: Waste Disposal Decision Flowchart for this compound.
References
- 1. Targeted Protein Degrader Safety - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 2. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
